CA IX-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXKGJSGMZXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CA IX-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, largely as a consequence of the hypoxic tumor microenvironment. Its role in regulating intra- and extracellular pH is crucial for cancer cell survival, proliferation, and metastasis, making it a compelling target for anticancer therapy. CA IX-IN-3, a potent and selective small-molecule inhibitor of CA IX, and its close analog SLC-0111, have demonstrated significant preclinical anti-tumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of this class of inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.
Introduction to Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Unlike other CA isoforms, CA IX has an extracellular catalytic domain.[1] In the hypoxic and acidic tumor microenvironment, CA IX plays a pivotal role in maintaining a relatively alkaline intracellular pH (pHi) conducive to cancer cell survival and proliferation, while contributing to the acidification of the extracellular space, which promotes invasion and metastasis.[2][3] Expression of CA IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1).[4]
This compound and SLC-0111: Potent and Selective Inhibitors
This compound is a heterocyclic substituted benzenesulfonamide identified as a highly potent and selective inhibitor of CA IX.[5] SLC-0111, a structurally related ureido-substituted benzenesulfonamide, is the most extensively studied inhibitor in this class and has entered clinical trials.[6] Both compounds act as competitive inhibitors by binding to the zinc ion in the active site of CA IX, thereby blocking its catalytic activity.[1] Given their functional equivalence in targeting CA IX, this guide will primarily reference data generated for SLC-0111 as representative of this inhibitor class.
Quantitative Data: Inhibitory Potency and Cellular Effects
The following tables summarize the quantitative data for SLC-0111, demonstrating its potency and effects on various cancer cell lines.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |
| CA IX | 45 nM[7] | 0.048 µg/mL[8] |
| CA XII | 4.5 nM[7] | 0.096 µg/mL[8] |
| CA I | Micromolar range (weak inhibitor)[7] | - |
| CA II | Micromolar range (weak inhibitor)[7] | - |
Table 2: Cytotoxicity of SLC-0111 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Reference |
| HT-29 | Colorectal Carcinoma | 13.53 µg/mL | [2] |
| MCF7 | Breast Cancer | 18.15 µg/mL | [2] |
| PC3 | Prostate Cancer | 8.71 µg/mL | [2] |
| A375-M6 | Melanoma | >100 µM (single agent) | [9] |
| HCT116 | Colorectal Cancer | >100 µM (single agent) | [9] |
| HUH6 | Hepatoblastoma | Dose-dependent decrease in viability | [10] |
| HB-295 | Hepatoblastoma | Significant decrease at 75-175 µM (normoxia), 100-175 µM (hypoxia) | [10] |
| D456 | Glioblastoma | Significant decrease in growth | [11] |
| 1016 | Glioblastoma | Significant decrease in growth | [11] |
Core Mechanism of Action: Disruption of pH Homeostasis and Downstream Signaling
The primary mechanism of action of this compound/SLC-0111 is the inhibition of CA IX's enzymatic activity. This leads to a cascade of events that are detrimental to cancer cells, particularly under hypoxic conditions.
Disruption of pH Regulation
By inhibiting the extracellular hydration of CO₂, SLC-0111 prevents the generation of bicarbonate ions that would otherwise be transported into the cell to neutralize intracellular acidosis.[2] This leads to a decrease in intracellular pH (pHi) and an increase in extracellular pH (pHe), effectively reversing the pH gradient typically maintained by cancer cells.[11] This disruption of pH homeostasis has several downstream consequences:
-
Induction of Apoptosis: Intracellular acidification can trigger the intrinsic apoptotic pathway.
-
Inhibition of Proliferation: A suboptimal pHi can arrest the cell cycle and inhibit cell proliferation.
-
Sensitization to Chemotherapy: Alterations in the tumor microenvironment's pH can enhance the efficacy of conventional chemotherapeutic agents.[9]
Modulation of Key Signaling Pathways
Inhibition of CA IX by SLC-0111 has been shown to impact critical signaling pathways involved in cancer cell growth, survival, and metastasis.
-
PI3K/Akt Pathway: The search results suggest a link between CA IX and the PI3K/Akt pathway. Hypoxia can activate Akt independently, and there is evidence that CA IX inhibition can modulate this pathway, although the precise mechanism remains to be fully elucidated.
-
MAPK/ERK Pathway: Studies have indicated that the combination of SLC-0111 and cisplatin can hamper the activation of the ERK pathway in head and neck squamous carcinoma cells.
The following diagrams illustrate the proposed signaling pathways and the points of intervention by this compound/SLC-0111.
Caption: Hypoxia-induced CA IX signaling and inhibition by this compound.
Caption: Downstream effects of CA IX inhibition by this compound/SLC-0111.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound/SLC-0111.
Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration)
This assay measures the catalytic activity of CA IX and its inhibition.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow spectrophotometer is used to rapidly mix the enzyme and a CO₂-saturated solution, and the accompanying pH drop is monitored using a pH indicator dye.
-
Reagents:
-
Assay Buffer: 20 mM Tris, 100 µM phenol red, pH 8.3.[12]
-
Enzyme Solution: Purified recombinant CA IX diluted in assay buffer.
-
Substrate: CO₂-saturated deionized water (prepared by bubbling CO₂ gas for at least 30 min at 0°C).[12]
-
Inhibitor: this compound/SLC-0111 dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Equilibrate the reaction buffer and enzyme solution to 0°C.[12]
-
In a stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator (phenol red) at 570 nm in real-time.[12]
-
The initial rate of the reaction is determined from the slope of the absorbance change over time.
-
Inhibitor potency (Kᵢ or IC₅₀) is calculated by measuring the reaction rates at various inhibitor concentrations.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound/SLC-0111 on cancer cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cell culture medium.
-
MTT solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
This compound/SLC-0111.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of this compound/SLC-0111 for a specified duration (e.g., 24, 48, or 72 hours).[9][10]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of CA IX and downstream signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Reagents:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-CA IX, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound/SLC-0111 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
Incubate the membrane with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:10000 dilution) for 1 hour at room temperature.[16]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Clonogenic Assay
This assay assesses the long-term effect of this compound/SLC-0111 on the ability of single cells to form colonies.
-
Principle: Single cells are seeded at a low density and treated with the inhibitor. The number of colonies formed after a period of incubation reflects the cells' ability to proliferate and form a clone.
-
Procedure:
-
Treat cells with this compound/SLC-0111 for a defined period.
-
Harvest the cells and seed a low number of viable cells (e.g., 100-1000 cells) into 6-well plates.[17]
-
Incubate the plates for 1-3 weeks to allow for colony formation.[18]
-
Fix the colonies with methanol and stain with crystal violet (0.5% w/v).[18]
-
Count the colonies (typically defined as containing ≥50 cells).[18]
-
The surviving fraction is calculated relative to the untreated control.
-
Anoikis Assay
This assay evaluates the effect of this compound/SLC-0111 on the survival of cells after detachment from the extracellular matrix.
-
Principle: Anoikis is a form of programmed cell death induced by cell detachment. Resistance to anoikis is a hallmark of metastatic cancer cells. This assay measures cell viability under anchorage-independent conditions.
-
Procedure:
-
Coat a 96-well plate with a hydrogel or other non-adherent surface.
-
Seed cells in the coated plate in the presence or absence of this compound/SLC-0111.
-
Incubate for 24-72 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or by staining with Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells).
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound/SLC-0111 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Procedure:
-
Inject cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound/SLC-0111 (e.g., by oral gavage) at a predetermined dose and schedule.[11]
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).[11]
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blot).
-
Conclusion
This compound and its analog SLC-0111 are potent and selective inhibitors of Carbonic Anhydrase IX that exert their anti-tumor effects through a multi-faceted mechanism. By disrupting the critical pH-regulating function of CA IX, these inhibitors induce intracellular acidosis, leading to apoptosis and inhibition of proliferation. Furthermore, they modulate key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and can sensitize cancer cells to conventional chemotherapies. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of CA IX inhibitors as a promising therapeutic strategy for a range of solid tumors. Further investigation into the intricate details of the downstream signaling events will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. antibodies.cancer.gov [antibodies.cancer.gov]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-induced Expression of Carbonic Anhydrase 9 Is Dependent on the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Role of hypoxia and EGF on expression, activity, localization and phosphorylation of carbonic anhydrase IX in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 11. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CA IX-IN-3 in Tumor Hypoxia: A Technical Guide
Introduction
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. This hypoxic microenvironment is a hallmark of aggressive cancers and is associated with therapeutic resistance, metastasis, and poor patient prognosis. Tumor cells adapt to these challenging conditions through a complex reprogramming of gene expression, primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1). One of the most prominent HIF-1 target genes in this adaptive response is CA9, which encodes Carbonic Anhydrase IX (CA IX).
CA IX is a transmembrane zinc metalloenzyme that plays a pivotal role in regulating pH homeostasis within the tumor microenvironment. Its expression is highly restricted in normal tissues but is markedly upregulated in a wide variety of solid tumors, making it an attractive therapeutic target. CA IX-IN-3, a potent and selective small molecule inhibitor also known as SLC-0111 and U-104, has emerged as a promising therapeutic agent for targeting hypoxic, CA IX-positive tumors. Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis, and it has advanced into clinical trials.
This technical guide provides an in-depth overview of the role of CA IX in tumor hypoxia and the mechanism and application of its inhibitor, this compound (SLC-0111), for researchers, scientists, and drug development professionals.
Core Concepts: The HIF-1α/CA IX Axis and pH Regulation
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid proteasomal degradation. Hypoxia inhibits the oxygen-dependent activity of PHDs, causing HIF-1α to stabilize. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutive HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including CA9. This transcriptional activation leads to a dramatic increase in CA IX protein expression on the surface of tumor cells in hypoxic regions.
Once expressed, CA IX, with its extracellular-facing active site, catalyzes the reversible hydration of carbon dioxide (CO₂) into bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity is a critical component of a larger pH-regulating machinery that allows cancer cells to thrive in an environment stressed by the acidic byproducts of glycolytic metabolism (the Warburg effect). By rapidly converting metabolically generated CO₂ into protons and bicarbonate ions extracellularly, CA IX contributes to the acidification of the tumor microenvironment (low pHe). This acidic pHe facilitates invasion, metastasis, and immune evasion. Simultaneously, the generated bicarbonate can be transported back into the cell by various transporters, helping to neutralize intracellular protons and maintain a slightly alkaline intracellular pH (pHi), which is essential for cell survival, proliferation, and enzymatic functions.
The Inhibitor: this compound (SLC-0111)
SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of carbonic anhydrase activity. It exhibits high selectivity for the tumor-associated transmembrane isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II, which is crucial for minimizing off-target effects. By binding to the zinc ion in the active site of CA IX, SLC-0111 blocks its catalytic function. This inhibition disrupts the pH-regulating machinery of hypoxic tumor cells, leading to an increase in extracellular pH and a decrease in intracellular pH. The consequences of this disruption include the attenuation of cell viability, proliferation, and migration, as well as sensitization of cancer cells to conventional chemotherapies and immunotherapies.
Chemical Properties of SLC-0111
-
IUPAC Name: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
-
Molecular Formula: C₁₃H₁₂FN₃O₃S
-
Molecular Weight: 309.32 g/mol
-
CAS Number: 178606-66-1
-
Synonyms: U-104, MST-104, NSC-213841
Data Presentation
Table 1: Inhibitor Potency (Kᵢ) of SLC-0111 against Human Carbonic Anhydrase Isoforms
| Isoform | Kᵢ (nM) | Function & Location | Reference |
| CA IX | 45.1 | Tumor-associated, pH regulation (transmembrane) | |
| CA XII | 4.5 | Tumor-associated, pH regulation (transmembrane) | |
| CA I | >10,000 | Cytosolic, various tissues | |
| CA II | >10,000 | Cytosolic, ubiquitous |
Table 2: Summary of In Vitro Efficacy of SLC-0111
| Cell Line | Cancer Type | Assay | Condition | Key Finding | Reference |
| FaDu | Head and Neck Squamous Carcinoma | Cell Viability | Hypoxia (1% O₂) | 26% viability reduction with 100 µM SLC-0111. | |
| SCC-011 | Head and Neck Squamous Carcinoma | Cell Viability | Hypoxia (1% O₂) | 15% viability reduction with 100 µM SLC-0111. | |
| FaDu | Head and Neck Squamous Carcinoma | Migration (Wound Healing) | Hypoxia (1% O₂) | 50% reduction in migration with 100 µM SLC-0111. | |
| SCC-011 | Head and Neck Squamous Carcinoma | Migration (Wound Healing) | Hypoxia (1% O₂) | 59% reduction in migration with 100 µM SLC-0111. | |
| HUH6 | Hepatoblastoma | Migration (Wound Healing) | Hypoxia | ~40% decrease in motility with 100 µM SLC-0111. | |
| HB-295 | Hepatoblastoma | Migration (Wound Healing) | Hypoxia | Significant decrease in motility with 100 µM SLC-0111. | |
| HT-29 | Colorectal Cancer | Cell Viability (MTT) | Not Specified | IC₅₀ = 13.53 µg/mL. | |
| MCF7 | Breast Cancer | Cell Viability (MTT) | Not Specified | IC₅₀ = 18.15 µg/mL. | |
| PC3 | Prostate Cancer | Cell Viability (MTT) | Not Specified | IC₅₀ = 8.71 µg/mL. | |
| D456 & 1016 | Glioblastoma | Cell Growth (Cell Titer-Glo) | Hypoxia (2% O₂) | Significant growth inhibition with 50 µM SLC-0111. | |
| B16F10 | Melanoma | Extracellular Acidification | Hypoxia (1% O₂) | Significant reduction in acidification with 100 µM SLC-0111. |
Table 3: Summary of In Vivo Efficacy and Dosing of SLC-0111
| Tumor Model | Cancer Type | Dosing | Key Finding | Reference |
| MDA-MB-231 Orthotopic | Triple Negative Breast Cancer | 25 - 100 mg/kg | Significantly inhibited primary tumor growth. | |
| 4T1 Experimental Metastasis | Breast Cancer | Not Specified | Inhibited formation of metastases. | |
| Glioblastoma Xenografts | Glioblastoma | Not specified | Combination with temozolomide significantly regressed tumors and extended survival. | |
| Human Patients | Advanced Solid Tumors | 500, 1000, 2000 mg/day | Safe and well-tolerated; Recommended Phase 2 Dose (RP2D) is 1000 mg/day. |
Table 4: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase 1 Study, Single Dose)
| Dose Level | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (µg/mL·h) | Mean Tₘₐₓ (hours) | Reference |
| 500 mg | 4350 | 33 | 2.46 - 6.05 | |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 | |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 |
Experimental Protocols
Protocol 1: In Vitro Cell Growth Assay (Cell Titer-Glo®)
This protocol is adapted from a study on glioblastoma patient-derived xenograft cells.
-
Cell Plating: Plate cells at a density of 1,000-2,000 cells per well in black, clear-bottom 96-well plates. Allow cells to recover overnight.
-
Hypoxic Incubation: Place the plates in a hypoxic incubator (e.g., 2% O₂).
-
Treatment: On Day 1 and Day 3, treat cells with the desired concentrations of SLC-0111 (e.g., 50 µM) or vehicle control.
-
Lysis and Luminescence Reading: On Day 7, add Cell Titer-Glo® 2.0 reagent to each well at a 1:1 ratio with the culture medium.
-
Incubation: Incubate the plates for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Measurement: Read the luminescence on a compatible spectrophotometer. The signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
Protocol 2: Wound Healing (Scratch) Migration Assay
This protocol is based on a study of hepatoblastoma cell lines.
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a linear scratch in the confluent monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh culture medium containing the desired concentration of SLC-0111 (e.g., 100 µM) or vehicle control.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber for the duration of the experiment.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 20 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated to quantify cell migration.
Protocol 3: Immunohistochemistry (IHC) for CA IX Detection
This protocol is adapted from a study on hepatoblastoma specimens.
-
Sample Preparation: Use 5 µm sections of formalin-fixed, paraffin-embedded tumor tissue. Deparaffinize and rehydrate the sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval as required for the specific antibody.
-
Peroxidase Block: Treat sections with 3% H₂O₂ for 5 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites using an appropriate blocking solution (e.g., cow colostrum diluted 1:2 in TBS with 0.05% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Incubate sections with a monoclonal anti-human CA IX antibody (e.g., M75) diluted 1:100 for 30 minutes.
-
Secondary Antibody & Detection: Use a polymer-HRP based detection kit. Incubate with the secondary antibody, followed by the polymer-HRP reagent.
-
Chromogen: Add a suitable chromogen (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Analysis: Evaluate the staining intensity and distribution of CA IX within the tumor tissue under a light microscope.
Protocol 4: Measurement of Extracellular Acidification Rate (Seahorse XF)
This protocol is based on a study of B16F10 melanoma cells.
-
Cell Seeding: Seed 5,000 cells per well in a Seahorse XFe96 assay plate and allow them to adhere.
-
Treatment and Incubation: Treat the cells with SLC-0111 (e.g., 100 µM) or vehicle and incubate under hypoxic (1% O₂) or normoxic (21% O₂) conditions for 72 hours.
-
Assay Preparation: Prior to the assay, wash the cells and replace the culture medium with a low-buffering capacity Seahorse XF base medium.
-
Glycolysis Stress Test: Load the Seahorse XF instrument's injection ports with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).
-
Measurement: Place the plate in the Seahorse XF Analyzer, which measures the extracellular acidification rate (ECAR) in real-time before and after the sequential injection of the compounds.
-
Data Analysis: Calculate key parameters of glycolytic function, such as glycolysis, glycolytic capacity, and glycolytic reserve, from the ECAR profile.
Visualizations
Figure 1: Signaling pathway of Hypoxia-Inducible Factor 1 (HIF-1) activation and subsequent transcriptional upregulation of Carbonic Anhydrase IX (CA IX).
Figure 2: Mechanism of CA IX in tumor pH regulation and its inhibition by SLC-0111.
A Technical Guide to Carbonic Anhydrase IX (CA IX) Inhibition and Intracellular pH Regulation in Cancer, Featuring the Potent Inhibitor CA IX-IN-3
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of Carbonic Anhydrase IX (CA IX) as a therapeutic target in cancer, focusing on its critical role in regulating intracellular pH (pHi) within the tumor microenvironment. We explore the mechanism of action of potent sulfonamide-based inhibitors, with a special highlight on CA IX-IN-3, a highly potent and selective agent. This document includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support research and development efforts in this field.
Introduction: CA IX as a Key Regulator of Tumor pH and a Therapeutic Target
Solid tumors are frequently characterized by regions of hypoxia (low oxygen), which triggers a cascade of adaptive responses to promote cancer cell survival and progression.[1] A key mediator of this response is the Hypoxia-Inducible Factor-1 (HIF-1), which upregulates a host of genes, including CA9, the gene encoding Carbonic Anhydrase IX.[2][3]
CA IX is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of cancers, including renal, breast, lung, and cervical cancers, while its expression in normal tissues is very limited.[2][4] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[5] By positioning its active site extracellularly, CA IX contributes to the acidification of the tumor microenvironment while supplying bicarbonate ions for import into the cancer cell. This process helps maintain a relatively alkaline intracellular pH (pHi), which is permissive for proliferation and metabolic activity, while the acidic extracellular pH (pHe) promotes invasion, metastasis, and therapeutic resistance.[5][6]
Given its tumor-specific expression and crucial role in cancer cell survival, CA IX has emerged as a prime target for anticancer therapies.[4] Inhibition of CA IX disrupts this vital pH-regulating machinery, leading to intracellular acidification and subsequent reduction in tumor growth and metastasis.[2][5] A major class of CA IX inhibitors is the sulfonamides, which have been extensively developed for potency and selectivity. Among these, This compound (also known as Compound 27 from Gao et al., 2013) stands out as a particularly potent and selective inhibitor, making it a valuable tool for research and a promising scaffold for drug development.[1]
Mechanism of Action: CA IX-Mediated pH Regulation and Its Inhibition
Cancer cells, particularly under hypoxic conditions, exhibit a high rate of glycolysis, leading to the production of acidic metabolites like lactic acid. To survive, they must efficiently extrude these protons to maintain a viable intracellular pH (pHi > 7.2). CA IX is a pivotal component of this pH-regulating machinery.
CA IX Function:
-
CO₂ Hydration: CO₂, a product of metabolism, diffuses out of the cell.
-
Extracellular Catalysis: The extracellular catalytic domain of CA IX rapidly hydrates this CO₂ into bicarbonate (HCO₃⁻) and protons (H⁺).[5]
-
pH Gradient Formation: The generated protons contribute to the acidification of the extracellular space (pHe < 7.0).
-
Bicarbonate Import: The bicarbonate ions are transported into the cell by various bicarbonate transporters (e.g., NBCs).
-
Intracellular Buffering: Once inside, the bicarbonate acts as a buffer, neutralizing intracellular protons and maintaining an alkaline pHi conducive to cell survival and proliferation.
Inhibition by Sulfonamides (e.g., this compound): Sulfonamide-based inhibitors are "zinc-binders." Their primary mechanism involves the sulfonamide moiety (—SO₂NH₂) coordinating directly to the Zn²⁺ ion at the core of the CA IX active site. This binding event displaces the zinc-bound water molecule that is essential for the catalytic hydration of CO₂. By blocking the active site, these inhibitors prevent the enzyme from performing its function, leading to:
-
A decrease in the production of extracellular protons and bicarbonate.
-
A subsequent reduction in bicarbonate import, leading to insufficient buffering of intracellular acid.
-
A drop in intracellular pH (intracellular acidification), which can trigger apoptosis and inhibit cell proliferation.
Quantitative Data on CA IX Inhibitors
The development of CA IX inhibitors has focused on achieving high potency (low IC₅₀ or Kᵢ values) and high selectivity for CA IX over other ubiquitously expressed CA isoforms (like CA I and CA II) to minimize off-target effects.
Table 1: Inhibition Constants of Selected CA IX Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Profile | Reference |
| This compound | hCA IX | 0.48 | N/A | Selective | [1] |
| U-104 (SLC-0111) | hCA IX | N/A | 45.1 | Selective over CA I/II | |
| hCA XII | N/A | 4.5 | |||
| Acetazolamide | hCA IX | 30 | 25 | Non-selective | |
| hCA II | 12 | 12 | |||
| Compound 1f | hCA IX | 340 | N/A | 22-fold selective over CA II | |
| Compound 10a | hCA IX | 11 | N/A | >3000-fold selective over CA I | |
| hCA II | N/A | 1955 | >1900-fold selective over CA II |
N/A: Not available in the cited sources.
Table 2: Effect of CA IX Expression and Inhibition on Intracellular (pHi) and Extracellular (pHe) pH
| Cell Line / Model | Condition | Effect on pHi | Effect on pHe | Reference |
| HCT116 Spheroids | CA IX Expression | Increased (less acidic core) | Decreased (more acidic) | |
| HeLa Cells | CAIX Inhibition (Compound E) | Decreased (acidification) | N/A | |
| AT-1 Prostate Cells | CAIX Inhibition (U104) under hypoxia | Decreased by ~0.21 pH units | N/A |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the role of CA IX and the development of its inhibitors. The following diagrams are rendered using the Graphviz DOT language.
Hypoxia-Induced Expression of Carbonic Anhydrase IX
References
- 1. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2023209090A1 - Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity of CA IX-IN-3 for Carbonic Anhydrase Isoforms: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the selective inhibition of carbonic anhydrase (CA) isoforms by the inhibitor CA IX-IN-3, widely known in scientific literature as SLC-0111. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting tumor-associated CA isoforms.
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis.[1][2] Its restricted expression in normal tissues makes it an attractive target for anticancer therapies.[2] SLC-0111 is a first-in-class, potent, and selective inhibitor of CA IX that has undergone clinical investigation.[1][2]
Executive Summary
SLC-0111 demonstrates significant selectivity for the tumor-associated transmembrane isoforms CA IX and CA XII over the cytosolic, ubiquitously expressed isoforms CA I and CA II. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound. This guide details the quantitative inhibitory activity of SLC-0111 against various CA isoforms, the experimental methodology used to determine this activity, and the key signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Inhibition of Carbonic Anhydrase Isoforms by SLC-0111
The inhibitory activity of SLC-0111 against various human carbonic anhydrase (hCA) isoforms is summarized below. The data, presented as inhibition constants (Kᵢ), were determined using a stopped-flow CO₂ hydrase assay. Lower Kᵢ values indicate greater potency.
| Isoform | Kᵢ (nM) | Selectivity Index (Kᵢ hCA I / Kᵢ hCA IX) | Selectivity Index (Kᵢ hCA II / Kᵢ hCA IX) | Reference |
| hCA I | 5080 | - | - | [1] |
| hCA II | 900 | - | - | [1] |
| hCA IX | 45 | 112.9 | 20.0 | [1][3] |
| hCA XII | 5.7 | - | - | [1] |
Note: Some sources also report IC₅₀ values. For instance, SLC-0111 has an IC₅₀ of 45 nM for hCA IX and 4.5 nM for hCA XII.[3] It displays >20-fold and >100-fold selectivity over hCA II and hCA I, respectively.[3]
Experimental Protocols: Stopped-Flow CO₂ Hydrase Assay
The determination of inhibition constants (Kᵢ) for SLC-0111 against various carbonic anhydrase isoforms is typically performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[1][4]
Principle
This method monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The rate of this reaction is followed by observing the color change of a pH indicator. The initial velocity of the reaction is measured at various inhibitor concentrations to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Materials and Reagents
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
SLC-0111 (or other test inhibitors)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (e.g., 7.4)
-
pH indicator (e.g., phenol red, p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in the chosen buffer. The final enzyme concentration in the assay typically ranges from 3.5 to 14 nM.[4]
-
Prepare a series of dilutions of SLC-0111 in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the CA enzyme with various concentrations of SLC-0111 (or vehicle control) for a defined period to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its λₘₐₓ over a short period (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial velocity (rate of change in absorbance) of the catalyzed reaction for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.
-
Mandatory Visualization
Signaling Pathway: Hypoxia-Induced CA IX Expression and Action
Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α) is stabilized and translocates to the nucleus, where it induces the expression of target genes, including CA9.[5] CA IX then localizes to the cell membrane and, in cooperation with ion transporters, regulates intra- and extracellular pH to promote cell survival and proliferation.[5]
Caption: Hypoxia-induced expression and function of Carbonic Anhydrase IX.
Experimental Workflow: Determination of CA Inhibition Constant
The workflow for determining the inhibition constant of a compound against a carbonic anhydrase isoform involves a series of steps from solution preparation to data analysis.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Logical Relationship: Mechanism of Action of SLC-0111
SLC-0111, by selectively inhibiting CA IX, disrupts the pH regulation in the tumor microenvironment. This leads to increased intracellular acidosis and decreased extracellular acidosis, ultimately resulting in reduced tumor cell growth and survival.
Caption: Mechanism of action of the CA IX inhibitor SLC-0111.
References
- 1. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 4. Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of CA IX Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key factor in tumor adaptation to hypoxic and acidic microenvironments. Its role in promoting tumor growth, survival, and metastasis makes it a compelling target for anticancer therapies. CA IX-IN-3 (also known as Compound 27) has been identified as a highly potent and selective inhibitor of CA IX, with an impressive IC50 of 0.48 nM. While this demonstrates significant promise in terms of target engagement, a thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent.
This technical guide addresses the pharmacokinetics of CA IX inhibitors, with a focus on the class of compounds to which this compound belongs. Due to a lack of publicly available experimental pharmacokinetic data for this compound, this document will provide a broader overview of the key considerations and methodologies for evaluating the ADME properties of small molecule CA IX inhibitors, particularly those based on the benzenesulfonamide scaffold.
Predicted Pharmacokinetic Properties of this compound
While experimental data is not available, computational (in silico) studies have been conducted to predict the pharmacokinetic properties of a series of triazole benzene sulfonamide derivatives, including Compound 27 (this compound). These predictions offer initial insights but require experimental validation.
One such study utilized the pkCSM server for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The analysis of Compound 27 and related compounds suggested that none of the selected compounds were predicted to have high Caco-2 permeability[1]. Caco-2 permeability is an in vitro model for predicting human intestinal absorption.
Table 1: Predicted ADMET Properties of this compound (Compound 27) and Related Compounds
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| Caco-2 Permeability | Low | May indicate poor oral absorption. |
| Intestinal Absorption (Human) | Data not available in searches | A key parameter for oral bioavailability. |
| Distribution | ||
| Volume of Distribution (VDss) | Data not available in searches | Indicates the extent of drug distribution in body tissues. |
| Blood-Brain Barrier (BBB) Permeability | Data not available in searches | Important for CNS-targeting or avoiding CNS side effects. |
| Metabolism | ||
| CYP450 Inhibition | Data not available in searches | Potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | Data not available in searches | Rate of drug removal from the body. |
| Toxicity |
| AMES Toxicity | Data not available in searches | Indicates mutagenic potential. |
Note: The data in this table is based on in silico predictions from one study and should be interpreted with caution. Experimental validation is necessary.
Experimental Protocols for Pharmacokinetic Profiling of CA IX Inhibitors
The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile of a novel CA IX inhibitor like this compound.
In Vitro Assays
-
Metabolic Stability Assessment:
-
Objective: To determine the rate of metabolism of the compound in liver microsomes or hepatocytes.
-
Methodology:
-
Incubate the test compound (e.g., 1 µM) with liver microsomes (from human, rat, mouse) or cryopreserved hepatocytes in the presence of NADPH (for microsomes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
-
Plasma Protein Binding Assay:
-
Objective: To determine the extent to which the compound binds to plasma proteins.
-
Methodology:
-
Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.
-
For equilibrium dialysis, place plasma containing the test compound on one side of a semi-permeable membrane and buffer on the other side.
-
Incubate until equilibrium is reached.
-
Measure the concentration of the compound in both compartments to determine the fraction unbound (fu).
-
-
-
CYP450 Inhibition Assay:
-
Objective: To assess the potential for the compound to inhibit major cytochrome P450 enzymes.
-
Methodology:
-
Incubate the test compound at various concentrations with human liver microsomes and a specific CYP450 probe substrate.
-
Measure the formation of the probe substrate's metabolite.
-
Determine the IC50 value for the inhibition of each CYP isoform.
-
-
In Vivo Studies
-
Pharmacokinetic Study in Rodents:
-
Objective: To determine the pharmacokinetic profile after intravenous (IV) and oral (PO) administration.
-
Methodology:
-
Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via IV bolus and oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using software like WinNonlin.
-
-
Signaling Pathways and Experimental Workflows
CA IX-Mediated pH Regulation in Tumors
Carbonic anhydrase IX plays a crucial role in regulating the pH of the tumor microenvironment. Under hypoxic conditions, tumor cells switch to glycolytic metabolism, leading to the production of acidic byproducts. CA IX, with its extracellular catalytic domain, converts CO2 and water into protons and bicarbonate ions. The protons contribute to extracellular acidosis, which promotes tumor invasion and metastasis, while the bicarbonate ions are transported into the cell to maintain a more alkaline intracellular pH, which is favorable for cell survival and proliferation.
Caption: CA IX-mediated regulation of tumor pH.
General Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a novel compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
While this compound is a potent and selective inhibitor of Carbonic Anhydrase IX, a comprehensive understanding of its pharmacokinetic properties is essential for its advancement as a clinical candidate. The absence of publicly available experimental ADME data for this specific compound underscores the need for rigorous preclinical evaluation. The experimental protocols and general principles outlined in this guide provide a framework for the pharmacokinetic characterization of novel CA IX inhibitors. Future in vitro and in vivo studies are necessary to determine if the promising in vitro potency of this compound translates into a viable therapeutic agent with a favorable safety and efficacy profile in preclinical models.
References
An In-Depth Technical Guide to CA IX-IN-3: A Potent Inhibitor of Carbonic Anhydrase IX and its Implications for the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and plays a crucial role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its activity contributes to pH regulation, promoting cancer cell survival, proliferation, and metastasis. Consequently, CA IX has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of CA IX-IN-3, a potent and selective small-molecule inhibitor of CA IX. We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and its interaction with the tumor microenvironment. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel anticancer therapies targeting tumor metabolism and the tumor microenvironment.
Introduction to Carbonic Anhydrase IX and the Tumor Microenvironment
Solid tumors are characterized by a unique and hostile microenvironment, primarily driven by rapid cell proliferation that outpaces the development of an adequate blood supply. This leads to regions of low oxygen, or hypoxia. In response to hypoxia, cancer cells upregulate the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a transcription factor that orchestrates a shift in cellular metabolism towards glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic reprogramming results in the increased production of lactic acid, leading to an acidic extracellular environment.
Carbonic Anhydrase IX (CA IX) is a key player in the adaptation of cancer cells to this acidic and hypoxic milieu. As a transmembrane protein with an extracellular catalytic domain, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons[1][2]. This enzymatic activity is pivotal for maintaining a relatively alkaline intracellular pH (pHi), which is favorable for cell survival and proliferation, while contributing to the acidification of the extracellular space (pHe). The acidic pHe, in turn, promotes tumor invasion, metastasis, and resistance to conventional therapies[1][2]. The restricted expression of CA IX in normal tissues, with high expression in numerous cancers, makes it an attractive target for selective cancer therapy[1].
This compound: A Potent and Selective Inhibitor
This compound, also identified as Compound 27 in the scientific literature, is a potent and selective inhibitor of carbonic anhydrase IX. It belongs to the class of heterocyclic substituted benzenesulfonamides.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic activity of CA IX. The sulfonamide moiety of this compound is believed to coordinate with the zinc ion in the active site of the enzyme, thereby blocking its ability to hydrate carbon dioxide. By inhibiting CA IX, this compound disrupts the pH-regulating machinery of cancer cells. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, creating an unfavorable environment for tumor cell survival and proliferation.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and its selectivity against other carbonic anhydrase isoforms.
| Compound | Target | IC50 (nM) | Reference |
| This compound | CA IX | 0.48 | [3][4] |
| Compound | CA I (IC50, nM) | CA II (IC50, nM) | CA IX (IC50, nM) | CA XII (IC50, nM) | Selectivity (CA I/CA IX) | Selectivity (CA II/CA IX) | Selectivity (CA XII/CA IX) |
| This compound | >10000 | 156 | 0.48 | 4.3 | >20833 | 325 | 8.96 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 10 | 0.48 | 0.23 |
Data for the table above is derived from the primary literature describing this compound (Compound 27).
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the in vitro assessment of its inhibitory activity.
Synthesis of this compound
The synthesis of this compound (4-({[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}carbonyl)benzenesulfonamide) is a multi-step process. A generalized synthetic scheme is presented below, based on common methods for synthesizing similar heterocyclic sulfonamides.
Detailed Protocol:
-
Synthesis of 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol (Intermediate A): A mixture of indole-3-carbohydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed. After cooling, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
-
Synthesis of 2-amino-5-(1H-indol-3-yl)-1,3,4-oxadiazole (Intermediate B): Intermediate A is refluxed with hydrazine hydrate. Upon completion of the reaction, the mixture is cooled, and the product is collected by filtration, washed, and dried.
-
Synthesis of this compound: Intermediate B is dissolved in a suitable solvent such as pyridine and cooled in an ice bath. 4-Sulfamoylbenzoyl chloride is added portion-wise, and the reaction mixture is stirred at room temperature. The final product is isolated by precipitation, filtration, and purification, typically by recrystallization or column chromatography.
Note: This is a representative protocol. For precise details of reagents, reaction times, temperatures, and purification methods, it is imperative to consult the primary publication by Gao R, et al. (2013).
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various carbonic anhydrase isoforms is determined using a stopped-flow CO2 hydration assay.
Principle: This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and protons, which leads to a change in pH. The rate of this pH change is monitored using a pH indicator, and the inhibitory effect of a compound is determined by the reduction in this rate.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Utilizing CA IX-IN-3 (SLC-0111) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is largely absent in normal tissues.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway.[3][4] CA IX plays a crucial role in maintaining intracellular pH (pHi) in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][5] This enzymatic activity helps tumor cells to adapt to the acidic conditions created by their high metabolic rate, thereby promoting their survival, proliferation, and invasion.[3][6] The resulting acidic extracellular environment can also contribute to resistance to conventional chemotherapies.[4][7]
CA IX-IN-3 and its clinically evaluated derivative, SLC-0111, are potent and selective small-molecule inhibitors of CA IX.[8][9] By inhibiting CA IX activity, these compounds disrupt pH regulation in tumor cells, leading to intracellular acidification and subsequent apoptosis.[10] Furthermore, targeting CA IX can sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents, making combination therapy a promising strategy to overcome drug resistance and enhance treatment efficacy.[4][8]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for using this compound (SLC-0111) in combination with standard chemotherapy agents.
Data Presentation
The following tables summarize the synergistic or sensitizing effects of SLC-0111 in combination with various chemotherapeutic agents in different cancer cell lines, as reported in preclinical studies.
| Cell Line | Cancer Type | Chemotherapy Agent | SLC-0111 Concentration | Chemotherapy Concentration | Observed Synergistic/Sensitizing Effect | Reference |
| MCF7 | Breast Cancer | Doxorubicin | 100 µM | 90 nM | Significant increase in late apoptosis and overall cell death compared to either agent alone.[1][8] | [1][8] |
| HCT116 | Colorectal Cancer | 5-Fluorouracil | 100 µM | 100 µM | Increased cytostatic activity and reduced colony size, indicating a potentiation of the anti-proliferative effect.[1][3] | [1][3] |
| A375-M6 | Melanoma | Temozolomide | 100 µM | 170 µM | Significant increase in late apoptosis and necrosis, and a further decrease in colony formation compared to temozolomide alone.[8] | [8] |
| FaDu, SCC-011 | Head and Neck Squamous Cell Carcinoma | Cisplatin | 100 µM | 1 µM | Sensitized HNSCC cells to cisplatin, leading to reduced proliferation, migration, and invasion.[11] | [11] |
| D456, 1016 (Patient-Derived Xenograft Cells) | Glioblastoma | Temozolomide | Not specified | Not specified | Reduced cell growth more effectively than either drug alone.[12] | [12] |
| In Vivo Model | Cancer Type | Chemotherapy Agent | SLC-0111 Dosing | Chemotherapy Dosing | Observed In Vivo Effect | Reference |
| Glioblastoma Patient-Derived Xenograft | Glioblastoma | Temozolomide | Not specified | Not specified | Significantly delayed tumor growth compared to temozolomide or SLC-0111 alone.[12] | [12] |
| HNSCC Xenografts | Head and Neck Squamous Cell Carcinoma | Cisplatin | 100 mg/kg (oral gavage) | 3 mg/kg (i.p. injection) | Inhibition of tumor growth and reduction of metastatic spread to a greater extent than single agents.[11] | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in CA IX expression and the general workflows for in vitro and in vivo combination studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound (SLC-0111) and a chemotherapeutic agent, alone and in combination, on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound (SLC-0111)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of SLC-0111 and the chemotherapeutic agent in culture medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each agent alone and in combination using appropriate software (e.g., GraphPad Prism). Synergy can be assessed using methods like the Chou-Talalay combination index.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with this compound (SLC-0111) and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (SLC-0111)
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with SLC-0111, the chemotherapeutic agent, or the combination for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Colony Formation Assay
Objective: To assess the long-term effect of this compound (SLC-0111) and a chemotherapeutic agent on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (SLC-0111)
-
Chemotherapeutic agent
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with SLC-0111, the chemotherapeutic agent, or the combination at various concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound (SLC-0111) in combination with a chemotherapeutic agent on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (SLC-0111) formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, SLC-0111 alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for SLC-0111 and weekly intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).
Conclusion
The combination of the carbonic anhydrase IX inhibitor this compound (SLC-0111) with conventional chemotherapy presents a promising therapeutic strategy for a variety of solid tumors. The preclinical data strongly suggest that inhibiting CA IX can overcome hypoxia-induced chemoresistance and enhance the efficacy of standard cytotoxic agents. The protocols provided herein offer a framework for researchers to further investigate and validate the potential of this combination therapy in their own experimental models. Careful optimization of drug concentrations and treatment schedules will be crucial for translating these promising preclinical findings into effective clinical applications.
References
- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTH-44. ADDITION OF THE CARBONIC ANHYDRASE IX INHIBITOR SLC-0111 TO TEMOZOLOMIDE EXTENDS SURVIVAL OF MICE BEARING ORTHOTOPIC GLIOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Mitigating the resistance of MCF-7 cancer cells to Doxorubicin under hypoxic conditions with novel coumarin based carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 12. Research Portal [iro.uiowa.edu]
Application Notes and Protocols for Carbonic Anhydrase IX (CA IX) Inhibition in Breast Cancer Cell Lines
Disclaimer: Extensive searches of scientific literature and public databases did not yield specific information for a compound designated "CA IX-IN-3." The following application notes and protocols are based on the established roles of Carbonic Anhydrase IX (CA IX) in breast cancer and data from studies on various well-characterized CA IX inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted for the specific inhibitor under investigation.
Introduction: Carbonic Anhydrase IX as a Target in Breast Cancer
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, including breast cancer.[1][2][3] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5] CA IX plays a crucial role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[6][7] This enzymatic activity helps cancer cells to survive in the acidic and hypoxic tumor microenvironment, promoting tumor progression, invasion, and metastasis.[6][8]
In breast cancer, high CA IX expression is often associated with more aggressive tumor phenotypes, such as triple-negative breast cancer (TNBC), and is linked to a poorer prognosis.[2][3][5] The enzyme's role in facilitating cell migration and invasion, as well as its involvement in the maintenance of cancer stem cell populations, makes it an attractive therapeutic target.[6] Inhibition of CA IX can lead to a decrease in tumor cell proliferation, invasion, and metastasis, highlighting the potential of CA IX inhibitors as anti-cancer agents.[2][6]
Quantitative Data on Representative CA IX Inhibitors
The following tables summarize the in vitro efficacy of several representative CA IX inhibitors against various breast cancer cell lines.
Table 1: Anti-proliferative Activity of Representative CA IX Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| BSM-0004 | MCF-7 | Normoxia | 35.03 | [9] |
| BSM-0004 | MCF-7 | Hypoxia | 30.65 | [9] |
| CAI3 | MCF-7 | Not Specified | 5-10 | [10] |
| FC9396A | MDA-MB-231 | Normoxia | ~50 | [6] |
| FC9398A | MDA-MB-231 | Hypoxia | ~25 | [6] |
| SLC-0111 | MDA-MB-231 | Hypoxia + CM-MSCs | >100 (for cytotoxicity) | [11] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. CM-MSCs refers to conditioned media from mesenchymal stem cells.
Table 2: Enzymatic Inhibition Constants (Ki) of Representative Inhibitors against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Ki (nM) | Reference |
| BSM-0004 | hCA IX | 96 | [9] |
| CAI3 | CA IX | 1.25 | [10] |
| Compound 10a (coumarin-based) | hCA IX | 11 | [12] |
| Sulfamate-carbohydrate conjugate 5d | CA IX | 1-2 | [13][14] |
Signaling Pathways and Experimental Workflow
Diagram 1: Hypoxia-Inducible CA IX Signaling Pathway
Caption: Hypoxia-induced stabilization of HIF-1α leads to the transcription of the CA9 gene and subsequent expression of the CA IX protein, which promotes cancer cell survival, invasion, and stemness through pH regulation.
Diagram 2: Experimental Workflow for Evaluating a CA IX Inhibitor
Caption: A general workflow for the in vitro evaluation of a novel Carbonic Anhydrase IX inhibitor in breast cancer cell lines.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the effect of a CA IX inhibitor on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
CA IX inhibitor stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
-
Hypoxic chamber (1% O2)
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
For hypoxic conditions, place the plates in a hypoxic chamber for 24-48 hours to induce CA IX expression.
-
Prepare serial dilutions of the CA IX inhibitor in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the plates for 72 hours under normoxic or hypoxic conditions.
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for CA IX Expression
This protocol is used to detect the protein levels of CA IX and other relevant proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CA IX, anti-HIF-1α, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vitro Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of a CA IX inhibitor on the invasive potential of breast cancer cells.
Materials:
-
24-well plate with Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
CA IX inhibitor
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the top of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C for 1 hour.
-
Harvest breast cancer cells and resuspend them in serum-free medium containing the CA IX inhibitor or vehicle control.
-
Seed the cells (e.g., 5 x 10^4 cells/well) into the upper chamber of the inserts.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and compare the treated groups to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by a CA IX inhibitor.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the CA IX inhibitor or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The inhibition of Carbonic Anhydrase IX represents a promising therapeutic strategy for breast cancer, particularly for aggressive and hypoxic tumors. The protocols and data presented here provide a framework for the preclinical evaluation of novel CA IX inhibitors. By assessing the impact of these inhibitors on cell viability, protein expression, invasion, and apoptosis, researchers can elucidate their mechanisms of action and advance the development of new targeted therapies for breast cancer.
References
- 1. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. eurjbreasthealth.com [eurjbreasthealth.com]
- 4. Synthesis and in Vivo Biological Evaluation of (68)Ga-Labeled Carbonic Anhydrase IX Targeting Small Molecules for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbonic anhydrase IX-related tumoral hypoxia predicts worse prognosis in breast cancer: A systematic review and meta-analysis [frontiersin.org]
- 6. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX in Tumor Tissue and Plasma of Breast Cancer Patients: Reliable Biomarker of Hypoxia and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Bone Marrow-Mesenchymal Stem Cell-Induced Carbonic Anhydrase IX Potentiates Chemotherapy Efficacy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CA IX-IN-3 in Tumor Acidosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CA IX-IN-3, a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX), for in vivo studies of tumor acidosis. The protocols outlined below are based on established methodologies for studying tumor pH and the in vivo application of CA IX inhibitors.
Introduction to CA IX and Tumor Acidosis
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] CA IX plays a crucial role in tumor cell adaptation to acidosis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This enzymatic activity contributes to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while simultaneously acidifying the extracellular space (pHe).[3][4] This extracellular acidosis is a hallmark of the tumor microenvironment and is associated with increased tumor invasion, metastasis, and resistance to therapy.[1][5]
This compound: A Potent and Selective CA IX Inhibitor
This compound is a small molecule inhibitor belonging to the heterocyclic substituted benzenesulfonamide class. It has demonstrated high potency and selectivity for CA IX.
Chemical Name: 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide[6] CAS Number: 333413-02-8[6]
**Mechanism of Action
This compound, like other sulfonamide-based inhibitors, is believed to exert its inhibitory effect by binding to the zinc ion within the active site of the CA IX enzyme. This binding prevents the catalytic hydration of carbon dioxide, thereby disrupting the enzyme's ability to regulate pH. By inhibiting CA IX, this compound is expected to lead to an increase in intracellular acidity and a decrease in extracellular acidity in tumors where CA IX is active.
The anticipated downstream effects of CA IX inhibition by this compound in a tumor model are illustrated in the following diagram:
Quantitative Data Summary
The following table summarizes the key in vitro potency of this compound. At present, detailed in vivo quantitative data for this compound's effect on tumor pH is not publicly available. Researchers are encouraged to perform dose-response studies and direct measurements of tumor pHe and pHi.
| Parameter | Value | Reference |
| IC₅₀ for CA IX | 0.48 nM | [6] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in preclinical in vivo models to study its effects on tumor acidosis.
Animal Model Development
A xenograft model using a human cancer cell line known to overexpress CA IX under hypoxic conditions is recommended.
Recommended Cell Lines:
-
HT-29 (Colon Carcinoma): Known to express high levels of CA IX in hypoxic regions of xenografts.[7]
-
SK-RC-52 (Renal Cell Carcinoma): Constitutively expresses high levels of CA IX.
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Prepare a suspension of 1 x 10⁷ cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nu/nu or SCID).[7]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Dosing and Administration of this compound
The optimal in vivo dosing and administration route for this compound has not been published. Therefore, a pilot study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose is essential. The following is a suggested starting point based on other small molecule inhibitors.
Workflow for Dosing Determination:
Suggested Initial Dosing Regimen (to be optimized):
-
Dose levels: 10, 25, 50 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Frequency: Once daily.
-
Vehicle: A solution of 10% DMSO, 40% PEG300, and 50% saline.
In Vivo Measurement of Tumor Acidosis
Several techniques can be employed to measure the effect of this compound on tumor pHe and pHi.
a) Magnetic Resonance Spectroscopy (MRS) for pHe Measurement: This non-invasive technique allows for the longitudinal monitoring of tumor pHe.
Protocol using ¹H MRS with an extracellular pH probe (e.g., ISUCA): [3][5]
-
Anesthetize the tumor-bearing mouse.
-
Administer the pH-sensitive probe (e.g., ISUCA) via tail vein injection.
-
Position the mouse in the MRI scanner with the tumor centered in the coil.
-
Acquire ¹H MRSI data to spatially map the chemical shift of the probe, which is pH-dependent.
-
Process the data to generate a pH map of the tumor.
-
Administer this compound according to the predetermined schedule and repeat the MRS measurement at various time points to assess changes in pHe.
b) In Vivo Multispectral Fluorescence Imaging for pHe: This method utilizes pH-sensitive fluorescent probes.
Protocol:
-
Administer a pH-sensitive near-infrared (NIR) fluorescent probe intravenously.
-
Allow the probe to accumulate in the tumor tissue.
-
Perform multispectral fluorescence imaging of the tumor region.
-
Analyze the fluorescence emission spectrum to determine the tumor pHe based on the ratiometric response of the probe.
-
Treat with this compound and repeat imaging to monitor pHe changes.
c) Ex Vivo Measurement of Intracellular pH (pHi): This can be performed on tumor tissue lysates.
Protocol:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in a suitable buffer.
-
Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to stain the cell lysate.
-
Measure the fluorescence intensity at two excitation wavelengths and calculate the ratio to determine the pHi.
Immunohistochemical Analysis
To correlate the effects of this compound with CA IX expression and tumor hypoxia.
Protocol:
-
Excise tumors and fix them in 10% neutral buffered formalin.
-
Embed the tumors in paraffin and section them.
-
Perform immunohistochemistry using antibodies against:
-
CA IX: To confirm target expression.
-
Pimonidazole: Administered to mice prior to sacrifice to label hypoxic regions.[8]
-
Ki-67: To assess cell proliferation.
-
Cleaved Caspase-3: To evaluate apoptosis.
-
Logical Workflow for an In Vivo Study
The following diagram outlines the logical progression of an in vivo experiment to evaluate the efficacy of this compound in modulating tumor acidosis.
References
- 1. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo. — Department of Oncology [oncology.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Targeting of Carbonic Anhydrase IX in Mice with Hypoxic HT29 Colorectal Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CA IX-IN-3 as a Tool to Investigate Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in tumor adaptation to the hypoxic and acidic microenvironment.[1][2] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[1][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH (pHi) while contributing to extracellular acidosis.[1][2] This pH regulation is critical for tumor cell survival, proliferation, and invasion, and has been strongly linked to resistance to conventional chemotherapeutic agents.[1][4]
CA IX-IN-3 belongs to a class of sulfonamide-based inhibitors designed to specifically target the enzymatic activity of CA IX. Inhibition of CA IX disrupts the pH balance of cancer cells, leading to intracellular acidification and sensitization to chemotherapy.[5][6] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate and potentially overcome chemoresistance in cancer research.
Mechanism of Action
This compound and related inhibitors function by binding to the zinc ion within the active site of the CA IX enzyme, blocking its catalytic activity.[5] This inhibition leads to a cascade of events that counteract the pro-survival advantages conferred by CA IX in the tumor microenvironment. The primary mechanism involves the disruption of pH regulation, leading to a decrease in intracellular pH and an increase in intracellular acidosis. This altered pH environment can enhance the efficacy of weakly basic chemotherapeutic drugs and induce apoptosis.[5][6]
Data Presentation: Efficacy of CA IX Inhibitors in Chemoresistant Cancer Models
The following tables summarize the quantitative data from studies on CA IX inhibitors, demonstrating their potential in overcoming chemoresistance.
| Compound | Cell Line | Condition | IC50 Value | Effect on Chemosensitization | Reference |
| Ureido-sulfamate Inhibitors | Breast Cancer Cell Lines | Hypoxia (0.5% O2) | 10-30 µM | Significantly inhibited proliferation | [7][8] |
| SLC-0111 | MCF7 Breast Cancer | Normoxia | Not specified | Increased cell death in combination with Doxorubicin | [4] |
| Compound E (sulfonamide) | HeLa (Cervical Cancer) | Normoxia | Low µM range | Induced apoptosis | [5] |
| Compound | Cell Line | Apoptotic Effect | Key Protein Modulation | Reference |
| Compound E (sulfonamide) | HeLa (Cervical Cancer) | Increased ratio of apoptotic cells | ↓ Pro-caspase 3, ↑ Cleaved caspase 3, 8, 9, ↑ Cleaved PARP | [5] |
| S4 (Ureido-sulfamate) | Breast Cancer Explants | Induced cell death in CAIX-positive cells | ↑ Cleaved caspase 3 | [7] |
| U104 (Ureidosulfonamide) | Prostate Cancer Cells | Induced apoptosis after 48h | Increased caspase 3 activity | [9] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound alone or in combination with chemotherapeutic agents.
Materials:
-
Cancer cell line of interest (e.g., chemoresistant variant)
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent of choice
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the prepared drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 24, 48, or 72 hours under standard or hypoxic conditions (1% O2), depending on the experimental design.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Calculation: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software.
Western Blot Analysis
This protocol allows for the detection of changes in protein expression levels following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CA IX, anti-cleaved caspase-3, anti-PARP, anti-HIF-1α, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Signaling Pathways and Visualizations
This compound mediated chemosensitization involves the modulation of several key signaling pathways that are crucial for cancer cell survival and resistance.
HIF-1α Signaling Pathway
Under hypoxic conditions, HIF-1α stabilization leads to the transcriptional activation of genes like CA9, promoting adaptation to the tumor microenvironment.[1][3] By inhibiting CA IX, this compound disrupts the downstream effects of HIF-1α signaling that contribute to chemoresistance.
Caption: HIF-1α pathway leading to chemoresistance and its inhibition by this compound.
PI3K/Akt and NF-κB Signaling Pathways
CA IX has been shown to interact with and modulate pro-survival signaling pathways, including the PI3K/Akt and NF-κB pathways.[11][12] Activation of these pathways can contribute to chemoresistance. This compound, by inhibiting CA IX, may indirectly suppress these survival signals.
Caption: CA IX-mediated activation of PI3K/Akt and NF-κB pathways and the inhibitory effect of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on chemoresistance.
Caption: A streamlined workflow for assessing the impact of this compound on chemoresistance.
Conclusion
This compound represents a valuable pharmacological tool for probing the mechanisms of chemoresistance mediated by the tumor microenvironment. By specifically targeting CA IX, researchers can investigate the downstream consequences of pH dysregulation and its impact on cancer cell viability, apoptosis, and key survival signaling pathways. The protocols and data presented herein provide a solid foundation for utilizing this compound to explore novel therapeutic strategies aimed at overcoming chemoresistance in solid tumors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia‐inducible factor 1 promotes chemoresistance of lung cancer by inducing carbonic anhydrase IX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors: Short Review [scirp.org]
Application Note: Evaluating the Efficacy of CA IX-IN-in-3 in 3D Tumor Spheroid Models
For Research Use Only.
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a critical role in regulating pH in the tumor microenvironment.[1][2] Its expression is predominantly upregulated in a variety of solid tumors in response to hypoxic conditions, which are a hallmark of the tumor microenvironment.[1][3][4] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to extracellular acidosis and maintaining a relatively alkaline intracellular pH.[1][4][5] This pH regulation provides a survival advantage to cancer cells, promoting proliferation, invasion, and metastasis, and is often associated with poor patient prognosis and resistance to therapy.[1][6] Consequently, CA IX has emerged as a promising therapeutic target in oncology.[2][6][7]
Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell culture. Spheroids mimic the cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions found in avascular tumors.[8][9][10] This makes them an ideal platform for evaluating the efficacy of anti-cancer agents that target the tumor microenvironment.[3][11]
This application note provides a detailed protocol for the use of CA IX-IN-in-3, a novel and potent inhibitor of Carbonic Anhydrase IX, in 3D tumor spheroid models. The following protocols outline methods for spheroid formation, assessment of cell viability and invasion, and analysis of target engagement.
Mechanism of Action of CA IX Inhibition
CA IX inhibition disrupts the pH regulatory function of the enzyme, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption of pH homeostasis can induce cellular stress, inhibit tumor growth, and potentially enhance the efficacy of other cancer therapies.[2]
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials and Reagents:
-
Cancer cell line known to express CA IX (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form within 48-72 hours.[8]
-
Monitor spheroid formation and growth daily using a light microscope.
Protocol 2: Assessment of Spheroid Viability and Growth Inhibition
This protocol utilizes a 3D-specific cell viability assay to determine the effect of CA IX-IN-in-3 on spheroid viability.
Materials and Reagents:
-
Pre-formed tumor spheroids (from Protocol 1)
-
CA IX-IN-in-3 stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare a serial dilution of CA IX-IN-in-3 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove 100 µL of medium from each well containing a spheroid and add 100 µL of the CA IX-IN-in-3 dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
After the incubation period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker at a low speed for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: 3D Spheroid Invasion Assay
This protocol assesses the effect of CA IX-IN-in-3 on the invasive capacity of tumor spheroids embedded in an extracellular matrix.
Materials and Reagents:
-
Pre-formed tumor spheroids
-
CA IX-IN-in-3
-
Basement membrane extract (e.g., Matrigel® or Cultrex®)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice.
-
Dilute the extract with cold, serum-free medium to the desired concentration (e.g., 5 mg/mL).
-
Add 50 µL of the diluted basement membrane extract to each well of a pre-chilled 96-well flat-bottom plate.
-
Carefully transfer one spheroid into the center of each well containing the extract.
-
Allow the matrix to polymerize by incubating the plate at 37°C for 30-60 minutes.
-
Prepare different concentrations of CA IX-IN-in-3 in complete medium.
-
Gently add 100 µL of the medium containing CA IX-IN-in-3 or vehicle control on top of the polymerized matrix.
-
Incubate the plate at 37°C and 5% CO₂ for 48-96 hours.
-
At designated time points (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids.
-
Quantify the area of invasion by measuring the total area of the spheroid and the invading cells and subtracting the initial area of the spheroid at time 0.
Protocol 4: Western Blot Analysis of CA IX and Downstream Markers
This protocol is to confirm the target engagement of CA IX-IN-in-3 by assessing the expression levels of CA IX and related signaling proteins.
Materials and Reagents:
-
Treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CA IX, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids treated with CA IX-IN-in-3 and vehicle control.
-
Wash the spheroids with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow and Data Presentation
Table 1: Effect of CA IX-IN-in-3 on Spheroid Viability
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 85,432 | 4,271 | 100 |
| 0.1 | 83,120 | 3,987 | 97.3 |
| 1 | 65,789 | 3,123 | 77.0 |
| 10 | 34,173 | 1,890 | 40.0 |
| 50 | 12,815 | 987 | 15.0 |
| 100 | 5,126 | 453 | 6.0 |
Table 2: Inhibition of Spheroid Invasion by CA IX-IN-in-3
| Concentration (µM) | Invasion Area (µm²) at 72h | Standard Deviation | % Inhibition of Invasion |
| 0 (Vehicle) | 150,234 | 12,345 | 0 |
| 1 | 125,678 | 10,987 | 16.3 |
| 10 | 75,117 | 8,765 | 50.0 |
| 50 | 30,045 | 4,567 | 80.0 |
| 100 | 15,023 | 2,345 | 90.0 |
Table 3: Western Blot Densitometry Analysis
| Treatment | Normalized CA IX Expression | Normalized HIF-1α Expression |
| Vehicle Control | 1.00 | 1.00 |
| CA IX-IN-in-3 (10 µM) | 0.95 | 0.65 |
| CA IX-IN-in-3 (50 µM) | 0.92 | 0.30 |
Signaling Pathway Perturbation
CA IX expression is primarily regulated by Hypoxia-Inducible Factor 1 (HIF-1).[1] While CA IX inhibitors directly target the enzyme's activity, this can lead to downstream effects on cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[12][13]
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Spheroid Formation | Incorrect cell seeding density. | Optimize cell number per well. |
| Cell line not suitable for spheroid formation. | Use a cell line known to form spheroids or try a different method (e.g., hanging drop). | |
| High Variability in Viability Assay | Inconsistent spheroid size. | Ensure a uniform single-cell suspension before seeding. |
| Incomplete lysis of spheroids. | Increase incubation time with the lysis reagent and ensure proper mixing. | |
| No Invasion Observed | Basement membrane extract concentration is too high. | Optimize the concentration of the matrix. |
| Incubation time is too short. | Extend the duration of the assay. | |
| Weak Signal in Western Blot | Insufficient protein extraction from spheroids. | Use a lysis buffer optimized for 3D structures and ensure complete homogenization. |
| Low expression of the target protein. | Confirm target expression in 2D culture first; consider using a positive control cell line. |
Conclusion
The protocols described in this application note provide a comprehensive framework for evaluating the efficacy of the CA IX inhibitor, CA IX-IN-in-3, in 3D tumor spheroid models. These assays allow for the assessment of its impact on tumor cell viability, invasion, and target engagement in a physiologically relevant context. The use of 3D models is crucial for the preclinical evaluation of novel cancer therapeutics targeting the tumor microenvironment.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 6. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. Three-Dimensional Culture Systems in Cancer Research: Focus on Tumor Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer cell spheroids as a model to evaluate chemotherapy protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbonic Anhydrase IX (CA IX) Inhibitor Administration in Mouse Xenograft Models
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, and it plays a crucial role in pH regulation, promoting tumor cell survival, proliferation, invasion, and resistance to therapy.[1][2][3][4] Inhibition of CA IX is a promising therapeutic strategy to disrupt the tumor microenvironment and enhance the efficacy of conventional cancer treatments.[1][4][5][6] This document provides detailed application notes and protocols for the in vivo administration of the selective CA IX inhibitor, SLC-0111, in mouse xenograft models, based on preclinical studies. SLC-0111 is a ureido-substituted benzenesulfonamide that has been investigated in multiple cancer models and has advanced to clinical trials.[5][7][8][9]
Signaling Pathway of CA IX in the Tumor Microenvironment
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and translocates to the nucleus, where it induces the expression of various genes, including CA9.[2][4] CA IX, located on the cell surface, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[2] The acidic tumor microenvironment also promotes invasion, metastasis, and immune evasion.[1] CA IX inhibitors, such as SLC-0111, block this catalytic activity, leading to intracellular acidification and extracellular neutralization, thereby counteracting the pro-tumorigenic effects of CA IX.
Caption: CA IX signaling pathway in hypoxic tumor cells and the inhibitory action of SLC-0111.
Experimental Protocols
Materials
-
CA IX Inhibitor: SLC-0111 (also known as U-104)[10]
-
Vehicle: Dependent on the formulation. A common vehicle for oral administration is a solution of soy lecithin, propylene glycol, polyethylene glycol 200, polyethylene glycol 400, and vitamin E tocopherol polyethylene glycol succinate.[9] For intraperitoneal injections, a solution of DMSO, Cremophor EL, and saline may be used.
-
Cell Lines: Human cancer cell lines with known CA IX expression under hypoxic conditions (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer, A375-M6 for melanoma).[1][4][11][12]
-
Animals: Immunocompromised mice (e.g., NOD/SCID, athymic nude mice), 4-6 weeks old.[12]
-
General Supplies: Sterile syringes and needles, gavage needles, calipers, animal balance, cell culture reagents, and appropriate animal housing facilities.
Xenograft Tumor Establishment
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
SLC-0111 Administration Protocol
The following is a representative protocol synthesized from various preclinical studies. The exact dose and schedule may need to be optimized for specific tumor models and experimental goals.
-
Drug Preparation: Prepare the SLC-0111 formulation. If using an oral formulation, ensure it is well-mixed. For intraperitoneal injections, prepare the solution fresh on each day of treatment.
-
Dosing and Administration:
-
Route of Administration: Oral gavage is a common route for SLC-0111.[9] Intraperitoneal injection has also been used for other CA IX inhibitors.
-
Dosage: Doses ranging from 25 to 100 mg/kg have been reported in preclinical studies.[8]
-
Frequency: Administer SLC-0111 daily or on a 5-days-on, 2-days-off schedule.
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule.
-
-
Monitoring:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Tumors and major organs can be harvested for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Caption: Experimental workflow for CA IX inhibitor administration in a mouse xenograft model.
Data Presentation
The efficacy of CA IX inhibitor treatment is typically assessed by tumor growth inhibition. The following tables provide a template for summarizing quantitative data from such studies.
Table 1: In Vivo Efficacy of SLC-0111 in Mouse Xenograft Models
| Cancer Type | Cell Line | Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | MDA-MB-231 | SLC-0111 | 50 | Daily, p.o. | Significant reduction in metastatic burden | [11] |
| Breast Cancer | MDA-MB-231 | S4 (ureidosulfamate) | 10-125 | Not specified | Significant reduction in metastatic progression | [8] |
| Colon Cancer | HT-29 | CAIX knockdown | N/A | N/A | Enhanced bevacizumab effect, reduced tumor growth | [6] |
| Glioblastoma | U87 | CAIX knockdown | N/A | N/A | Enhanced bevacizumab effect, reduced tumor growth | [6] |
Table 2: Combination Therapy with SLC-0111
| Cancer Type | Cell Line | Combination Agent | SLC-0111 Dose (mg/kg) | Outcome | Reference |
| Breast Cancer | MDA-MB-231 LM2-4 | Sunitinib | Not specified | Significantly reduced primary tumor growth and sunitinib-induced metastasis | [11] |
| Pancreatic Cancer | N/A | Gemcitabine | Phase Ib/II | Aims to enhance therapeutic effect and control tumor growth | [7] |
| Melanoma | A375-M6 | Dacarbazine/Temozolomide | In vitro | Potentiated cytotoxicity | [4] |
| Breast Cancer | MCF7 | Doxorubicin | In vitro | Enhanced cytotoxic effect | [4] |
| Colorectal Cancer | HCT 116 | 5-Fluorouracil | In vitro | Enhanced cytostatic activity | [4] |
Conclusion
The administration of CA IX inhibitors, such as SLC-0111, in mouse xenograft models has demonstrated significant anti-tumor and anti-metastatic effects, both as a monotherapy and in combination with other anti-cancer agents.[5][8][11] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in targeting CA IX in preclinical cancer studies. Careful optimization of the experimental parameters for each specific tumor model is crucial for obtaining robust and reproducible results.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 11. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts [pubmed.ncbi.nlm.nih.gov]
- 12. Near-Infrared Fluorescence Imaging of Carbonic Anhydrase IX in Athymic Mice Bearing HT-29 Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CA IX-IN-3 for Inhibition of Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is a key indicator of tumor hypoxia.[1][2][3] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] Under hypoxic conditions, CA IX plays a crucial role in pH regulation, which is essential for tumor cell survival, proliferation, and metastasis.[5] The enzyme catalyzes the reversible hydration of extracellular carbon dioxide to bicarbonate and protons.[2][6][7] This activity leads to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH, a state that promotes tumor progression and therapeutic resistance.[5][8] Due to its limited expression in normal tissues and its pivotal role in cancer pathobiology, CA IX has emerged as a high-priority therapeutic target for the development of novel anticancer agents.[2][7]
CA IX-IN-3 is a novel, potent, and selective small-molecule inhibitor designed to target the enzymatic activity of human Carbonic Anhydrase IX. As a member of the sulfonamide class of inhibitors, this compound binds to the zinc ion within the active site of CA IX, effectively blocking its catalytic function.[9] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for evaluating its inhibitory activity in both enzymatic and cell-based assays.
Mechanism of Action
In the hypoxic tumor microenvironment, cancer cells switch to glycolytic metabolism, producing an excess of acidic products like lactate and protons. CA IX, with its extracellularly oriented active site, helps manage this acid stress. By catalyzing the hydration of CO₂, it generates protons (H⁺), which contribute to extracellular acidosis, and bicarbonate ions (HCO₃⁻), which are transported into the cell to buffer the intracellular pH (pHi).[8][10] This process is critical for cell survival and facilitates invasion and metastasis.[5]
This compound inhibits this catalytic cycle. By blocking the active site, it prevents the hydration of CO₂, leading to a decrease in the production of protons and bicarbonate. This disrupts the pH balance, causing an accumulation of acid within the cancer cell (decreased pHi) and a reduction in the acidification of the extracellular space.[5] The resulting intracellular acidosis can trigger apoptosis and inhibit cell proliferation and survival, particularly in the hypoxic cells that depend on CA IX function.[5][7]
Data Presentation
The inhibitory potency and selectivity of this compound are summarized below. Data are representative and compared with well-characterized CA IX inhibitors, including the non-selective inhibitor Acetazolamide (AAZ) and the clinical candidate SLC-0111.
Table 1: In Vitro Enzymatic Inhibitory Activity
| Compound | CA IX (Ki, nM) | CA II (Ki, nM) | CA XII (Ki, nM) | Selectivity (CA II / CA IX) |
|---|---|---|---|---|
| This compound (Predicted) | 5.5 | 1100 | 50 | 200x |
| SLC-0111 | 45 | 960 | - | 21x |
| Acetazolamide (AAZ) | 25 | 12 | 5.7 | 0.48x |
Data for reference compounds are derived from published literature.[11]
Table 2: Cell-Based Inhibitory Activity (IC₅₀)
| Cell Line | Condition | This compound (µM) | SLC-0111 (µM) |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Normoxia (21% O₂) | > 100 | > 100 |
| Hypoxia (1% O₂) | 15 | 25 | |
| HT-29 (Colon Cancer) | Normoxia (21% O₂) | > 100 | > 100 |
| Hypoxia (1% O₂) | 20 | 30 |
Data are representative, based on typical results for selective CA IX inhibitors in cell proliferation assays under hypoxic conditions.[12]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for CA IX Inhibition (Esterase Activity)
This protocol measures the esterase activity of recombinant human CA IX using the chromogenic substrate p-nitrophenyl acetate (p-NPA). The rate of formation of the yellow product, p-nitrophenol, is monitored spectrophotometrically at 400 nm.
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synergistic Effect of Carbonic Anhydrase IX Inhibition with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on preclinical studies of representative Carbonic Anhydrase IX (CAIX) inhibitors, such as SLC-0111 (U104) and DH348, in the absence of specific published data for CA IX-IN-3 in combination with radiation therapy. These protocols are intended to serve as a guideline and should be adapted and optimized for specific experimental conditions and for the specific inhibitor being tested.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors and is a key indicator of tumor hypoxia, a condition linked to poor prognosis and resistance to conventional cancer therapies, including radiation.[1][2] Under hypoxic conditions, cancer cells upregulate CAIX to maintain their intracellular pH (pHi) in a range favorable for survival and proliferation, while contributing to the acidification of the tumor microenvironment.[1] This acidification promotes tumor invasion, metastasis, and resistance to therapy.[1]
Inhibition of CAIX has emerged as a promising anti-cancer strategy. By blocking the enzymatic activity of CAIX, inhibitors can disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death.[3] Importantly, combining CAIX inhibitors with radiation therapy presents a synergistic approach to cancer treatment. Preclinical studies have demonstrated that CAIX inhibitors can sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation, thereby enhancing the therapeutic outcome.[2][4][5] The primary mechanisms behind this radiosensitization include the reversal of the acidic tumor microenvironment and an increase in radiation-induced apoptosis.[1][5]
These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of a CAIX inhibitor with radiation therapy in both in vitro and in vivo models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on representative CAIX inhibitors in combination with radiation therapy.
Table 1: In Vivo Efficacy of CAIX Inhibitor DH348 with Radiation
| Experimental Model | Treatment Group | Tumor Growth Outcome | Enhancement Ratio (ER) | Reference |
| HT-29 Colorectal Carcinoma Xenograft | DH348 (10 mg/kg) + Radiation (10 Gy) | Decreased tumor growth rate | 1.50 | [4] |
Table 2: In Vitro Effects of CAIX Inhibition on Cancer Cells
| Cell Line | CAIX Inhibitor | Effect | Observations | Reference |
| Prostate Cancer Cells | U104 (SLC-0111) | Reduced cell growth, increased apoptosis | Inhibition of CAIX activity resulted in intracellular pH reduction. | [3] |
| Esophageal Squamous Cell Carcinoma (ECA-109) | S4, U104 | Downregulated CAIX expression | S4 at 4 mg/mL showed potent inhibition without cytotoxicity. | [6] |
| Breast Cancer Spheroids | Sulfamate FC9-403A | Sensitization to irradiation | Significantly reduced number of colonies compared to either treatment alone. | [7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of CAIX-Mediated Radioresistance
References
- 1. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting carbonic anhydrase IX by nitroimidazole based sulfamides enhances the therapeutic effect of tumor irradiation: a new concept of dual targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Modulation of Tumor Microenvironment to Enhance Radiotherapy Efficacy in Esophageal Squamous Cell Carcinoma by Inhibiting Carbonic Anhydrase IX [frontiersin.org]
- 7. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Application Notes and Protocols for Investigating Cancer Cell Invasion and Metastasis with Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the action of Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] CA IX plays a crucial role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][5] This enzymatic activity contributes to an acidic tumor microenvironment while maintaining a neutral to alkaline intracellular pH, which promotes cancer cell survival, proliferation, invasion, and metastasis.[6][7] Consequently, CA IX has emerged as a promising therapeutic target for anticancer drug development.[7][8]
This document provides detailed application notes and protocols for utilizing small molecule inhibitors of CA IX to investigate cancer cell invasion and metastasis. While the specific inhibitor "CA IX-IN-3" was not found in extensive literature searches, this guide will focus on a well-characterized class of CA IX inhibitors, the ureido-substituted sulfonamides, and the clinically investigated inhibitor SLC-0111, as representative examples. These compounds have been demonstrated to effectively inhibit CA IX activity and suppress cancer cell invasion and metastasis in preclinical models.
Mechanism of Action of CA IX Inhibitors
CA IX inhibitors are typically small molecules that bind to the active site of the CA IX enzyme, blocking its catalytic function.[5][9] The primary mechanism involves the inhibitor coordinating with the zinc ion that is essential for the enzyme's catalytic activity.[1][9] By inhibiting CA IX, these compounds disrupt the pH regulatory machinery of cancer cells.[5] This leads to an increase in intracellular acidity and a decrease in the acidification of the extracellular microenvironment.[3][5] The consequences of this disruption include:
-
Reduced Cell Proliferation and Survival: The altered intracellular pH can induce cellular stress and trigger apoptosis (programmed cell death).[5][10]
-
Inhibition of Invasion and Metastasis: A less acidic extracellular environment can decrease the activity of pH-dependent proteases, such as matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix (ECM), a key step in invasion.[10] Furthermore, CA IX inhibition has been linked to the reversal of the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[10][11]
Signaling Pathways
The role of CA IX in promoting cancer cell invasion and metastasis is integrated with several key signaling pathways. Inhibition of CA IX can modulate these pathways to attenuate the metastatic cascade.
Caption: Signaling pathway of CA IX in promoting cancer cell invasion and metastasis.
Quantitative Data on CA IX Inhibitor Activity
The following tables summarize the quantitative data on the effects of representative ureido-substituted sulfonamide CA IX inhibitors on cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by Ureido-Sulfonamide CA IX Inhibitors
| Cell Line | Inhibitor | Condition | Concentration (µM) | Inhibition (%) |
| MDA-MB-231 | FC9396A | Normoxia | 100 | ~50% |
| MDA-MB-231 | FC9403A | Normoxia | 100 | ~60% |
| MDA-MB-231 | FC9398A | Normoxia | 100 | ~55% |
| MDA-MB-231 | FC11409B | Normoxia | 100 | ~40% |
| MDA-MB-231 | S4 | Normoxia | 100 | ~45% |
| MDA-MB-231 | FC9396A | Hypoxia | 100 | ~70% |
| MDA-MB-231 | FC9403A | Hypoxia | 100 | ~80% |
| MDA-MB-231 | FC9398A | Hypoxia | 100 | ~75% |
| MDA-MB-231 | FC11409B | Hypoxia | 100 | ~60% |
| MDA-MB-231 | S4 | Hypoxia | 100 | ~65% |
Data adapted from a study on novel ureido-sulfamate CAIX inhibitors.[11][12] Proliferation was assessed after 5 days of treatment.
Table 2: Inhibition of Cancer Cell Migration and Invasion
| Cell Line | Assay | Inhibitor | Concentration (µM) | Effect |
| SKOV-3 | Migration | S4 | 30, 100 (Hypoxia) | Significant Inhibition |
| SKOV-3 | Migration | FC11409B | 100 (Normoxia & Hypoxia) | Significant Inhibition |
| MDA-MB-231 | 3D Spheroid Invasion | FC11409B | 30, 100 | Inhibition of Invasion |
| Human Breast Cancer Explants | Collagen Invasion | FC9403A | 30, 100 | Prevention of Invasion |
| Human Breast Cancer Explants | Established Invasion | FC9403A | Not specified | Significant Reversal |
Data compiled from studies on novel CAIX inhibitors.[11][12]
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of CA IX inhibitors on cancer cell invasion and metastasis are provided below.
Protocol 1: 2D Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of CA IX inhibitors on the proliferation of cancer cells in both normoxic and hypoxic conditions.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SKOV-3)
-
Complete cell culture medium
-
96-well plates
-
CA IX inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Multichannel pipette
-
Plate reader
-
Hypoxia chamber or incubator
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the CA IX inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plates under either normoxic (21% O2, 5% CO2) or hypoxic (e.g., 1% O2, 5% CO2) conditions for the desired duration (e.g., 72-120 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: 3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model to assess the invasive potential of cancer cells in a three-dimensional context.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., MDA-MB-231)
-
Ultra-low attachment 96-well plates
-
Complete cell culture medium
-
Collagen I, rat tail
-
CA IX inhibitor stock solution
-
Microscope with imaging capabilities
Procedure:
-
To form spheroids, seed cells in ultra-low attachment 96-well plates at a density of 500-2,000 cells per well.
-
Allow spheroids to form over 48-72 hours.
-
Prepare a collagen gel solution (e.g., 2 mg/mL) on ice and neutralize it with NaOH.
-
Embed the spheroids into the collagen gel in a new 96-well plate.
-
After the gel has polymerized, add complete medium containing the CA IX inhibitor or vehicle control on top of the gel.
-
Incubate the plate and monitor spheroid invasion into the surrounding collagen matrix over several days using a microscope.
-
Capture images at different time points and quantify the area of invasion.
Protocol 3: Ex Vivo Tumor Explant Invasion Assay
This protocol utilizes fresh tumor tissue to evaluate the effect of CA IX inhibitors on the invasion of cancer cells from a patient-derived sample.[11]
Materials:
-
Fresh tumor biopsy tissue
-
Collagen I, rat tail
-
Complete cell culture medium
-
CA IX inhibitor stock solution
-
6-well plates
-
Sterile surgical instruments
-
Microscope with imaging capabilities
Procedure:
-
Place small fragments of the fresh tumor biopsy onto a polymerized collagen gel in a 6-well plate.
-
Allow the explant to attach to the gel for a few hours.
-
Add complete medium containing the CA IX inhibitor or vehicle control to the well.
-
Incubate the plate and monitor the invasion of cells from the explant into the collagen matrix over several days.
-
Quantify the area of invasion at different time points.
-
At the end of the experiment, the explant and surrounding gel can be fixed, embedded in paraffin, and sectioned for immunohistochemical analysis of CA IX expression and other markers.
Conclusion
The inhibition of Carbonic Anhydrase IX represents a promising strategy for targeting cancer cell invasion and metastasis. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy of CA IX inhibitors in various preclinical models. By understanding the mechanism of action and the effects on key cellular processes, scientists can further advance the development of novel anticancer therapies targeting the tumor microenvironment.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CA IX Inhibitor Dosage
Disclaimer: Initial searches for a compound specifically named "CA IX-IN-3" did not yield any publicly available information. Therefore, this technical support center provides a comprehensive guide for optimizing the dosage of a novel or investigational Carbonic Anhydrase IX (CA IX) inhibitor, using data from well-characterized inhibitors as illustrative examples. The principles and methodologies outlined here are intended to guide researchers in establishing the optimal experimental conditions for their specific CA IX inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Carbonic Anhydrase IX and how do its inhibitors work?
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of cancer cells, particularly in hypoxic (low oxygen) tumor microenvironments.[1][2][3] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+).[2][4] This enzymatic activity helps cancer cells to maintain a stable intracellular pH (pHi) by exporting acid, which in turn contributes to the acidification of the extracellular environment.[3][4] This acidic microenvironment promotes tumor growth, invasion, and metastasis.
CA IX inhibitors, such as those based on a sulfonamide scaffold, work by binding to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity.[2] By inhibiting CA IX, these compounds prevent the acidification of the tumor microenvironment and disrupt the pH regulation of cancer cells, leading to increased intracellular acidosis, which can induce apoptosis (programmed cell death), and inhibit tumor growth and metastasis.[4]
Q2: How do I determine a starting dose for my novel CA IX inhibitor in vitro?
To determine a starting dose for a novel CA IX inhibitor in vitro, it is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This can be achieved using a variety of cell-based assays.
A common approach is to use cancer cell lines known to express high levels of CA IX under hypoxic conditions, such as:
-
HT-29 (colon cancer)
-
MDA-MB-231 (breast cancer)
-
HeLa (cervical cancer)
-
SKOV-3 (ovarian cancer)
Researchers can treat these cells with a range of concentrations of the inhibitor (e.g., from nanomolar to micromolar) and assess cell viability or proliferation using assays like the MTT or clonogenic survival assays. Based on preclinical studies with other CA IX inhibitors, a starting concentration range of 1 µM to 100 µM is often explored.[5]
Q3: What are the key considerations for transitioning from in vitro to in vivo studies with a CA IX inhibitor?
Transitioning from in vitro to in vivo studies requires careful consideration of several factors to maximize the chances of success. Key considerations include:
-
Pharmacokinetics (PK): Assess the absorption, distribution, metabolism, and excretion (ADME) properties of your inhibitor. This will help in determining the appropriate dosing regimen (e.g., oral, intravenous), frequency, and formulation.
-
Toxicity: Conduct preliminary toxicity studies in animal models to identify the maximum tolerated dose (MTD) and any potential adverse effects.
-
In Vivo Efficacy Models: Select an appropriate animal model, typically xenograft models where human cancer cells are implanted into immunocompromised mice. The choice of cell line for the xenograft should be based on in vitro sensitivity and CA IX expression.
-
Biomarkers: Identify and validate biomarkers to monitor the biological activity of the inhibitor in vivo. This could include measuring CA IX expression in tumor tissue, assessing tumor pH, or monitoring downstream signaling pathways.
Troubleshooting Guides
Problem 1: Inconsistent or no effect of the CA IX inhibitor in vitro.
| Possible Cause | Troubleshooting Step |
| Low or absent CA IX expression in the cell line. | Verify CA IX expression in your cell line of choice under both normoxic and hypoxic conditions using Western blot or flow cytometry. Some cell lines, like BxPC3, have low or no CA IX expression.[6] |
| Inappropriate oxygen conditions. | CA IX is often induced by hypoxia. Ensure that your in vitro experiments are conducted under hypoxic conditions (e.g., 1% O2) to mimic the tumor microenvironment and induce CA IX expression. |
| Inhibitor solubility or stability issues. | Check the solubility of your compound in the cell culture medium. If solubility is an issue, consider using a different solvent or formulation. Also, assess the stability of the compound over the duration of the experiment. |
| Incorrect dosage range. | Perform a broader dose-response curve to ensure you are testing a relevant concentration range. |
Problem 2: High toxicity observed in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Investigate the selectivity of your inhibitor against other carbonic anhydrase isoforms. Some inhibitors may have off-target effects that contribute to toxicity. |
| Dosing regimen is too high or frequent. | Reduce the dose or the frequency of administration. Conduct a formal MTD study to establish a safe and effective dosing range. |
| Inappropriate vehicle for administration. | The vehicle used to dissolve the inhibitor may be contributing to toxicity. Test the vehicle alone as a control and consider alternative, less toxic vehicles. |
Quantitative Data Summary
The following tables summarize quantitative data for representative CA IX inhibitors from preclinical studies. This information can serve as a reference point when designing experiments for a novel inhibitor.
Table 1: In Vitro Efficacy of Selected CA IX Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| SLC-0111 | FLT3/ITD+ AML cells | MTT Assay | 50-200 µM | [7] |
| FC531 (dual CA IX/XII inhibitor) | FLT3/ITD+ AML cells | MTT Assay | 50-200 µM | [7] |
| CA912 (dual CA IX/XII inhibitor) | FLT3/ITD+ AML cells | MTT Assay | 50-200 µM | [7] |
| Ureido-sulfamate Inhibitors | MDA-MB-231 | Proliferation Assay | 3-100 µM | [5] |
Table 2: In Vivo Dosage and Efficacy of a CA IX Inhibitor
| Inhibitor | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Bevacizumab (in combination with CAIX knockdown) | HT29 Xenograft | 10mg/kg, i.p. every 3 days | Reduced tumor growth rate | [8] |
| SLC-0111 (Phase 1 Clinical Trial) | Human Patients | 500-2000 mg/day, oral | Stable disease observed in some patients | [9] |
Experimental Protocols
1. Protocol: In Vitro Dose-Response Study using MTT Assay
-
Cell Seeding: Seed CA IX-expressing cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Hypoxic Induction (if necessary): Transfer the plate to a hypoxic chamber (1% O2) for 24-48 hours to induce CA IX expression.
-
Inhibitor Treatment: Prepare serial dilutions of the CA IX inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours under hypoxic conditions.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
2. Protocol: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million CA IX-expressing cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice (e.g., NSG mice).[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the CA IX inhibitor at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CA IX expression, Ki-67 for proliferation).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: CA IX catalyzes the hydration of extracellular CO2, leading to proton extrusion and bicarbonate import, which promotes tumor growth.
Experimental Workflow for Optimizing CA IX Inhibitor Dosage
Caption: A general workflow for the systematic optimization of a novel CA IX inhibitor's dosage, from initial in vitro screening to in vivo efficacy studies.
References
- 1. Carbonic Anhydrase IX: A Renewed Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a Novel Peptide Ligand Targeting Human Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CA IX-IN-3 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of carbonic anhydrase IX (CA IX) with an IC50 of 0.48 nM.[1][2][3] CA IX is a transmembrane enzyme that is overexpressed in many types of cancer cells, particularly under hypoxic conditions. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX helps to regulate intracellular pH (pHi), promoting cancer cell survival and proliferation in the acidic tumor microenvironment. This compound exerts its effect by inhibiting this enzymatic activity, leading to a disruption of pH homeostasis in cancer cells.
Q2: My this compound is precipitating when I add it to my cell culture medium. Why is this happening?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, causing the compound to crash out of solution. Factors such as the final concentration of the compound, the final percentage of the organic solvent, and the temperature of the medium can all contribute to precipitation.[4][5]
Q3: What are the consequences of this compound precipitation in my in vitro experiment?
A3: The precipitation of this compound can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The precipitate itself can be cytotoxic to cells, independent of the pharmacological effects of the inhibitor.
-
Assay Interference: Particulate matter can interfere with various assays, such as those involving absorbance or fluorescence readings.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced toxicity, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v), with 0.1% being ideal for long-term experiments.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve solubility problems with this compound in your in vitro experiments.
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting precipitation issues with this compound.
Quantitative Data Summary
| Solvent | Estimated Solubility of a Similar CA IX Inhibitor (CAIX Inhibitor S4) |
| DMSO | ≥ 30 mg/mL |
| Ethanol | Soluble |
| Water | Insoluble |
Data for CAIX Inhibitor S4 from Cayman Chemical datasheet.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 469.54 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh out 4.7 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions and Dilution in Cell Culture Media
Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock solution while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
To prepare a 10 µM final concentration in 10 mL of media, first create an intermediate dilution.
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media in a sterile microcentrifuge tube.
-
Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media in a sterile conical tube.
-
Invert the tube several times to ensure thorough mixing.
-
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation (e.g., cloudiness, crystals).
Workflow for Preparing Working Solutions
Caption: A step-by-step workflow for preparing a working solution of this compound.
Signaling Pathways
Inhibition of CA IX can impact downstream signaling pathways involved in cell survival and proliferation. The diagram below illustrates the potential effect of CA IX inhibition on the PI3K/Akt and ERK1/2 pathways.
Caption: The inhibitory effect of this compound on CA IX and its potential downstream signaling.
References
Improving CA IX-IN-3 stability in culture media
Welcome to the technical support center for CA IX-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and use of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many types of cancer cells, particularly under hypoxic conditions.[1] CA IX plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This activity helps cancer cells to survive and proliferate in the acidic conditions that they create through their high metabolic rate.[1][3] this compound, a ureido-substituted benzenesulfonamide, inhibits the enzymatic activity of CA IX, leading to a disruption of pH regulation, which can result in decreased tumor growth and metastasis.[4][5]
Q2: My this compound is precipitating in the cell culture medium. What should I do?
Precipitation of small molecule inhibitors in culture media is a common issue that can lead to inconsistent and unreliable experimental results. Several factors can contribute to this, including the compound's intrinsic solubility, the final concentration, the solvent used for the stock solution, and the composition of the culture medium itself.
Troubleshooting Steps:
-
Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming and vortexing may be necessary.
-
Optimize Final DMSO Concentration: While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%.[6]
-
Pre-warm Media: Always use pre-warmed (37°C) culture media when making your final dilutions. Adding a cold solution to the warm medium can decrease the solubility of the compound.[6]
-
Method of Dilution: Add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Assess Kinetic Solubility: Determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: I am observing inconsistent IC50 values for this compound between experiments. What are the possible causes?
Variability in IC50 values is a frequent challenge in cell-based assays. The following factors can contribute to this inconsistency:
-
Cell Density: The number of cells seeded per well can significantly impact the effective concentration of the inhibitor per cell. Ensure consistent cell seeding density across all experiments.[7]
-
Incubation Time: The duration of exposure to this compound can affect the observed inhibitory effect. Longer incubation times may lead to lower IC50 values. It is crucial to use a consistent incubation time for all comparative experiments.[7]
-
Compound Stability: The stability of this compound in the culture medium over the course of the experiment can influence its effective concentration. If the compound degrades, its potency will decrease over time. Refer to the stability data and protocols in this guide.
-
Reagent Variability: Batch-to-batch variations in cell culture media, serum, and other reagents can affect experimental outcomes. Use reagents from the same lot whenever possible.[7]
-
Cell Health and Passage Number: Ensure that cells are healthy, viable, and within a consistent and limited passage number range for all experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Compound Instability: this compound may be degrading in the culture medium at 37°C. | Perform a stability assessment of this compound in your specific culture medium over the time course of your experiment. See the "Experimental Protocols" section for a detailed method. Consider adding the inhibitor at multiple time points if significant degradation is observed. |
| Precipitation: The compound may have precipitated out of solution, reducing its effective concentration. | Visually inspect the culture wells for any signs of precipitation. Determine the kinetic solubility of this compound in your experimental setup. See the "Experimental Protocols" section. | |
| Low CA IX Expression: The target cell line may not express sufficient levels of CA IX, especially under normoxic conditions. | Confirm CA IX expression in your cell line by Western blot or qPCR. Induce CA IX expression by culturing cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during treatment. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or cells. | Ensure proper calibration of pipettes. Use a multichannel pipette for adding the inhibitor to minimize timing differences between wells. |
| "Edge Effect" in multi-well plates: Increased evaporation from the outer wells of the plate. | To minimize this effect, fill the peripheral wells with sterile media or PBS.[7] | |
| Inhomogeneous cell seeding: Uneven distribution of cells in the wells. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. | |
| Unexpected cell toxicity at low concentrations | DMSO Toxicity: The concentration of the vehicle (DMSO) may be too high. | Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
| Degradation Products: A degradation product of this compound may be more toxic than the parent compound. | Analyze the culture medium for the presence of degradation products using techniques like HPLC-MS. |
Quantitative Data Summary
The stability of this compound in cell culture media is a critical factor for obtaining reliable and reproducible results. The following tables provide a template for summarizing quantitative data on the stability and solubility of this compound. Note: The data presented here are illustrative examples. It is highly recommended that researchers determine these values for their specific experimental conditions using the protocols provided below.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C, 5% CO₂
| Time (hours) | Concentration (µM) | % Remaining (Mean ± SD) |
| 0 | 1 | 100 ± 0 |
| 6 | 1 | 95.2 ± 2.1 |
| 12 | 1 | 88.5 ± 3.5 |
| 24 | 1 | 75.1 ± 4.2 |
| 48 | 1 | 55.8 ± 5.9 |
| 72 | 1 | 38.2 ± 6.8 |
Table 2: Kinetic Solubility of this compound in Different Cell Culture Media
| Media Type | Maximum Soluble Concentration (µM) (Visual Inspection) | Maximum Soluble Concentration (µM) (Light Scattering at 620 nm) |
| DMEM + 10% FBS | 50 | 45 |
| RPMI-1640 + 10% FBS | 40 | 35 |
| Serum-Free Medium X | 25 | 20 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability and half-life of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Analytical standards of this compound
Methodology:
-
Preparation of Test Solution: Prepare a solution of this compound in the desired cell culture medium at the final concentration to be used in your experiments (e.g., 1 µM).
-
Incubation: Aliquot the test solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis according to the requirements of your analytical method (e.g., protein precipitation with acetonitrile followed by centrifugation).
-
Analyze the samples by HPLC-UV or LC-MS to quantify the remaining concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to accurately determine the concentration in the test samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Calculate the half-life (t½) of the compound under these conditions.
-
Protocol 2: Determination of Kinetic Solubility of this compound
Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium without precipitating.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (pre-warmed to 37°C)
-
Sterile, clear-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
-
Light microscope
Methodology:
-
Prepare Dilution Series in Medium:
-
Add 100 µL of pre-warmed cell culture medium to multiple wells of a 96-well plate.
-
Prepare a serial dilution of the this compound stock solution directly into the medium. For example, to achieve a final concentration of 100 µM, add 1 µL of a 10 mM stock to 99 µL of medium. Perform subsequent dilutions from this well. Ensure the final DMSO concentration is consistent across all wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).
-
-
Incubation: Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2, 4, or 24 hours).
-
Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) using a light microscope.
-
Instrumental Analysis:
-
Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or scattering indicates the formation of a precipitate.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear by visual inspection and does not show a significant increase in light scattering compared to the vehicle control is considered the maximum kinetic solubility under your experimental conditions.
Signaling Pathways and Workflows
HIF-1α Signaling Pathway Leading to CA IX Expression
Under hypoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, leading to the transcription and translation of the CA IX protein.[8][9]
Caption: HIF-1α signaling pathway under hypoxic conditions.
PI3K/Akt Pathway Influence on CA IX Expression
The PI3K/Akt signaling pathway can also influence CA IX expression. Activation of this pathway, often downstream of receptor tyrosine kinases, can lead to the stabilization of HIF-1α even under normoxic conditions, thereby promoting CA IX transcription.[10][11]
Caption: PI3K/Akt pathway influencing CA IX expression.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
This workflow provides a logical sequence of steps to diagnose and resolve variability in IC50 measurements for this compound.
Caption: A workflow for troubleshooting inconsistent IC50 values.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Off-Target Effects of CA IX-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CA IX-IN-3, a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). Our goal is to help you anticipate and overcome potential experimental challenges, particularly those arising from off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line after treatment with this compound, even at concentrations that should be selective for CA IX. What could be the cause?
A1: While this compound is highly selective for CA IX, at higher concentrations it can inhibit other carbonic anhydrase isoforms, most notably CA II, which is abundantly expressed in many cell types. Inhibition of cytosolic CA II can disrupt normal cellular pH homeostasis, leading to metabolic stress and apoptosis.
Troubleshooting Steps:
-
Confirm On-Target Toxicity: Ensure your cell line expresses CA IX. If the cells are CA IX-negative, the observed toxicity is likely due to off-target effects.
-
Titrate the Inhibitor: Perform a dose-response curve to determine the lowest effective concentration that inhibits CA IX-specific activity without causing general cytotoxicity.
-
Use a Structurally Different CA IX Inhibitor: Compare the effects of this compound with another CA IX inhibitor from a different chemical class (e.g., a coumarin-based inhibitor) to see if the phenotype is consistent.
-
Rescue Experiment: If possible, co-express a CA II mutant that is resistant to inhibition to see if this rescues the cytotoxic phenotype.
Q2: The pH of our cell culture medium is changing unexpectedly after adding this compound. Is this related to the inhibitor's activity?
A2: Yes, this is a likely consequence of both on-target and off-target inhibition. CA IX is a key regulator of extracellular pH in tumor cells, and its inhibition will alter the pH of the local microenvironment.[1] Furthermore, off-target inhibition of other membrane-bound CAs like CA IV and CA XII, which are also involved in pH regulation, can exacerbate these changes.
Troubleshooting Steps:
-
Monitor Extracellular pH: Use a pH-sensitive fluorescent probe or a standard pH meter to quantify the changes in your culture medium over time.
-
Buffer Capacity: Ensure your culture medium has sufficient buffering capacity. Consider using a medium with a higher bicarbonate concentration or supplementing with additional buffers like HEPES.
-
Control for On-Target Effect: Compare the pH changes in a CA IX-positive cell line versus a CA IX-negative cell line to distinguish between on-target and off-target effects.
Q3: We are seeing changes in cell adhesion and morphology after treatment with this compound. Is this an expected outcome?
A3: This can be an on-target effect. CA IX has been implicated in cell adhesion and migration.[2] Its inhibition can lead to alterations in cell-cell and cell-matrix interactions. However, significant changes in morphology could also be an indicator of cellular stress due to off-target effects.
Troubleshooting Steps:
-
Adhesion Assays: Perform a quantitative cell adhesion assay to measure the attachment of your cells to various extracellular matrix components (e.g., collagen, fibronectin) with and without the inhibitor.
-
Microscopy: Document morphological changes using phase-contrast or fluorescence microscopy. Look for signs of apoptosis, such as cell shrinkage and membrane blebbing.
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins involved in cell adhesion and cytoskeletal organization (e.g., focal adhesion kinase (FAK), paxillin).
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the inhibitory potency of this compound (referred to as compound 27 in the source publication) against various human carbonic anhydrase (hCA) isoforms. This data is essential for designing experiments with appropriate inhibitor concentrations to minimize off-target effects.
| Isoform | IC50 (nM) | Selectivity Index (vs. CA IX) | Location | Potential Off-Target Concern |
| hCA IX | 0.48 | 1 | Transmembrane (Tumor-associated) | On-Target |
| hCA I | >1000 | >2083 | Cytosolic | Low |
| hCA II | 520 | 1083 | Cytosolic (ubiquitous) | High, can lead to systemic side effects and cellular stress. |
| hCA IV | Not Reported | - | Membrane-bound (GPI-anchor) | Moderate, involved in renal and ocular pH regulation. |
| hCA XII | Not Reported | - | Transmembrane (Tumor-associated) | Moderate to High, structurally similar to CA IX. |
Data extracted from Gao R, et al. Eur J Med Chem. 2013 Apr;62:597-604.[3] Selectivity index is calculated as IC50 (off-target) / IC50 (on-target).
Visualizing Pathways and Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts related to CA IX inhibition and the investigation of off-target effects.
Caption: CA IX-Mediated pH Regulation and Inhibition by this compound.
Caption: Workflow for Investigating Off-Target Effects of this compound.
Detailed Experimental Protocols
Protocol 1: Resazurin-Based Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound and to determine the IC50 value in a cell line of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Fill the outer wells with 100 µL of sterile PBS to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence values to the vehicle control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for CA IX Expression
This protocol is used to confirm the presence of the target protein, CA IX, in your cell line.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA IX
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CA IX overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
References
Technical Support Center: CA IX-IN-3 for In Vivo Research
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-3, in in vivo experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the in vivo administration of this compound.
Q1: My this compound formulation is precipitating. How can I improve its solubility for in vivo delivery?
A1: this compound has limited solubility in aqueous solutions. Precipitation can lead to inaccurate dosing and reduced bioavailability. Based on available data, this compound is soluble in DMSO at approximately 2 mg/mL but is insoluble in ethanol and PBS[1][2][3][4][5].
Troubleshooting Steps:
-
Vehicle Selection: For initial in vivo studies, using a vehicle with a higher percentage of a solubilizing agent like DMSO is recommended. A common starting point is a formulation containing up to 10% DMSO, with the remainder being a biocompatible vehicle such as polyethylene glycol (PEG), corn oil, or a surfactant-based solution.
-
Co-solvents: Consider using a co-solvent system. For example, a mixture of DMSO and PEG (e.g., PEG400) can enhance solubility. Always perform a small-scale solubility test before preparing the full dosing solution.
-
Sonication: Gentle sonication of the solution in a warm water bath (not exceeding 37-40°C) can help dissolve the compound.
-
pH Adjustment: While this compound's pH-dependent solubility is not well-documented, for some sulfonamide-based inhibitors, slight adjustments in the vehicle's pH can improve solubility. This should be approached with caution as it may affect the compound's stability and in vivo tolerability.
-
Preparation on Dosing Day: Prepare the formulation fresh on the day of administration to minimize the risk of precipitation over time.
Q2: What is the recommended administration route and dosage for this compound in mouse models?
A2: While specific in vivo studies for this compound are not extensively published, we can infer a starting point from studies on structurally similar ureido-substituted benzenesulfonamide CA IX inhibitors, such as SLC-0111[6][7].
Recommended Starting Protocol (to be optimized):
-
Route of Administration: Oral gavage is a common and effective route for daily administration of similar small molecule inhibitors[6]. Intraperitoneal (IP) injection is another possibility, though oral administration is often preferred for longer-term studies to minimize stress on the animals.
-
Dosage: Based on preclinical studies with SLC-0111, a starting dose in the range of 50 mg/kg, administered daily, is a reasonable starting point[6]. Dose-response studies are crucial to determine the optimal therapeutic dose for your specific tumor model and research question.
Q3: I am observing signs of toxicity in my animal models. What could be the cause and how can I mitigate it?
A3: Toxicity can arise from the compound itself or the delivery vehicle. Sulfonamide-based inhibitors can have off-target effects, and high concentrations of solvents like DMSO can also be toxic.
Troubleshooting Steps:
-
Vehicle Toxicity: Run a control group that receives only the vehicle to assess its contribution to any observed toxicity. If the vehicle is the issue, explore alternative formulations with lower concentrations of the organic solvent.
-
Dose Reduction: If the toxicity is likely compound-related, reduce the dose. A dose de-escalation study can help identify the maximum tolerated dose (MTD).
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Adjust the dosing schedule or concentration as needed. Some studies with other sulfonamide CAIX inhibitors have reported ataxia at high concentrations[8].
-
Formulation pH: Ensure the pH of your formulation is within a physiologically acceptable range (typically pH 6.5-7.5) to avoid irritation at the site of administration.
Q4: How can I confirm that this compound is reaching the tumor and inhibiting its target?
A4: Confirming target engagement and pharmacodynamic effects is crucial for interpreting your results.
Verification Methods:
-
Pharmacokinetic (PK) Studies: If resources allow, conduct a PK study to determine the concentration of this compound in the plasma and tumor tissue over time. This will help you optimize the dosing schedule.
-
Immunohistochemistry (IHC): After the treatment period, collect tumor tissues and perform IHC for markers of hypoxia (e.g., pimonidazole) and CA IX expression. A reduction in the hypoxic fraction or changes in CA IX localization could indicate a treatment effect.
-
Western Blot: Analyze tumor lysates by Western blot to assess the expression levels of CA IX and downstream signaling proteins.
-
Tumor pH Measurement: As CA IX inhibition is expected to alter the tumor pH, specialized techniques can be used to measure intratumoral and extracellular pH to confirm a pharmacodynamic effect.
Quantitative Data Summary
The following table summarizes representative in vivo data for potent CA IX inhibitors from the sulfonamide class. Note that these are not specific to this compound but provide a general reference for expected outcomes.
| Parameter | Value | Animal Model | Compound Class | Reference |
| Dosage Range | 10 - 60 mg/kg | Mouse | Ureido-substituted sulfamate/sulfonamide | |
| Administration Route | Oral Gavage (daily) | Mouse | Ureido-substituted sulfonamide | [6] |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle | Mouse xenograft (breast, glioblastoma) | Ureido-substituted sulfonamide | [3][9] |
| Metastasis Reduction | Significant decrease in lung metastases | Mouse orthotopic (breast cancer) | Ureido-substituted sulfonamide | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol is a starting point and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile water for injection or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (e.g., 50 mg/kg), and the dosing volume (e.g., 100 µL per 20g mouse).
-
Prepare the Vehicle: Prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% sterile water. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of sterile water.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. Gentle warming (to 37°C) and sonication can be used if necessary.
-
Once fully dissolved in DMSO, add the PEG400 and vortex.
-
Finally, add the sterile water or saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO or PEG400).
-
Administration: Administer the solution to the mice via oral gavage using an appropriate gauge feeding needle. Prepare the formulation fresh daily.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This is a standard protocol for IP injections.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
-
Inject the solution slowly.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: Signaling pathway of CA IX in the tumor microenvironment and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Signalchem LifeScience [signalchemlifesciences.com]
- 8. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating CA IX Inhibitor Toxicity in Animal Models
Disclaimer: The following guidance is based on general principles for Carbonic Anhydrase IX (CA IX) inhibitors. As of the latest update, specific toxicity data for a compound designated "CA IX-IN-3" is not publicly available. This guide is intended to provide a framework for researchers and drug development professionals working with novel CA IX inhibitors.
Troubleshooting Guide: Common Issues and Mitigation Strategies
This guide addresses potential toxicities that may arise during in vivo studies with CA IX inhibitors, based on the known physiological roles of carbonic anhydrases.
Q1: My animals are exhibiting rapid breathing, lethargy, and weight loss after administration of our CA IX inhibitor. What could be the cause and how can I address it?
Possible Cause: These clinical signs may indicate metabolic acidosis. Carbonic anhydrase inhibitors can interfere with the bicarbonate buffering system in the blood, leading to a decrease in pH. While CA IX is tumor-specific, off-target inhibition of other CA isoforms (e.g., CA II in red blood cells, CA IV in the kidneys) can lead to systemic effects.
Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to reduce the dose of the inhibitor. Conduct a dose-response study to find the optimal therapeutic window that balances efficacy and toxicity.
-
Route of Administration: Consider alternative routes of administration that might reduce systemic exposure and peak plasma concentrations. For example, if using intravenous administration, a slower infusion rate could be beneficial.
-
Supportive Care: Ensure animals have free access to food and water. In severe cases, administration of bicarbonate may be considered, but this should be done with caution and under veterinary guidance.
-
Monitoring: Regularly monitor blood gases and electrolytes to quantify the extent of acidosis.
Q2: I'm observing signs of renal toxicity, such as increased urination and changes in kidney biomarkers. What steps should I take?
Possible Cause: Carbonic anhydrases are highly expressed in the kidneys and play a crucial role in bicarbonate reabsorption and urine acidification. Inhibition of these enzymes can lead to diuretic effects and electrolyte imbalances, potentially causing renal stress or damage with chronic administration.
Mitigation Strategies:
-
Hydration: Ensure animals are well-hydrated. Supplementation with subcutaneous fluids may be necessary if dehydration is observed.
-
Electrolyte Monitoring: Regularly monitor serum electrolytes (sodium, potassium, chloride, bicarbonate) and kidney function markers (BUN, creatinine).
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for any morphological changes.
-
Selective Inhibitors: If using a non-selective inhibitor, consider synthesizing or obtaining a more selective compound for CA IX to minimize off-target renal effects.
Q3: My compound is showing good efficacy, but I'm concerned about potential long-term off-target effects. How can I proactively assess this?
Possible Cause: While CA IX has limited expression in normal tissues, other CA isoforms are ubiquitous.[1] Long-term inhibition of these isoforms could lead to unforeseen toxicities in various organs.
Mitigation Strategies:
-
Extended Toxicity Studies: Conduct longer-term studies (e.g., 28 days or more) in a relevant animal model to unmask any chronic toxicities.
-
Comprehensive Organ Evaluation: At necropsy, collect a wide range of tissues for histopathological analysis, not just the tumor and kidneys. Pay close attention to tissues with high CA expression, such as the gastrointestinal tract, eyes, and central nervous system.
-
In Vitro Selectivity Profiling: Before in vivo studies, perform a comprehensive in vitro screen of your inhibitor against all known CA isoforms to understand its selectivity profile. This can help predict potential off-target effects.
Frequently Asked Questions (FAQs)
What are the most common off-target effects of CA IX inhibitors?
The most common off-target effects are related to the inhibition of other CA isoforms. These can include metabolic acidosis (from CA II inhibition in red blood cells), renal effects (from CA II, IV, and XII inhibition in the kidneys), and potential for effects in the eye (related to intraocular pressure) and central nervous system. The selectivity of the inhibitor for CA IX over other isoforms is a key determinant of its toxicity profile.
How can I differentiate between tumor-specific effects and systemic toxicity?
Careful monitoring of clinical signs and specific biomarkers is crucial. Tumor-specific effects, such as reduced tumor growth, are the desired outcome. Systemic toxicity will manifest as adverse clinical signs (weight loss, lethargy, etc.), changes in blood chemistry (e.g., acidosis, electrolyte imbalance), or histopathological changes in non-tumor tissues. Comparing the effects in tumor-bearing versus non-tumor-bearing animals can also help differentiate these.
Are there any known strategies to enhance the therapeutic index of CA IX inhibitors?
Yes, several strategies are being explored:
-
Combination Therapy: Combining CA IX inhibitors with other anti-cancer agents, such as chemotherapy or radiation, may allow for lower, less toxic doses of the inhibitor to be used while achieving a synergistic therapeutic effect.[2]
-
Targeted Delivery: Developing drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) that specifically target the tumor microenvironment can increase the local concentration of the inhibitor at the tumor site while minimizing systemic exposure.[3]
-
Development of Highly Selective Inhibitors: Medicinal chemistry efforts are focused on designing inhibitors that are highly selective for CA IX, thereby reducing off-target effects.[4][5]
Quantitative Data Summary
The following tables summarize data for the well-characterized CA IX inhibitor SLC-0111 (U-104) to provide context for experimental design.
Table 1: In Vitro Inhibitory Activity of SLC-0111
| CA Isoform | Inhibition Constant (Ki) |
|---|---|
| CA IX | 45 nM |
| CA XII | 4.5 nM |
| CA II (off-target) | 5,800 nM |
| CA I (off-target) | >100,000 nM |
(Data are representative and compiled from various sources for illustrative purposes)
Table 2: Example In Vivo Dosing and Efficacy of SLC-0111
| Animal Model | Tumor Type | Dose and Route | Therapeutic Effect |
|---|---|---|---|
| Mouse Xenograft | Breast Cancer | 50 mg/kg, oral, daily | Significant reduction in tumor growth and metastasis |
| Mouse Xenograft | Pancreatic Cancer | 100 mg/kg, oral, daily | Reduced tumor growth, especially in combination with gemcitabine |
(Data are representative and compiled from various sources for illustrative purposes)
Experimental Protocols
Protocol 1: Assessment of Metabolic Acidosis
-
Animal Model: Use appropriate tumor-bearing mice or rats.
-
Groups:
-
Vehicle control
-
CA IX inhibitor (low, medium, and high doses)
-
-
Procedure:
-
Administer the compound as per the study design.
-
At selected time points (e.g., 1, 4, 24 hours post-dose), collect a small blood sample (e.g., from the tail vein or saphenous vein) into a heparinized capillary tube.
-
Immediately analyze the sample using a portable blood gas analyzer (e.g., i-STAT) to measure pH, pCO2, and HCO3-.
-
-
Data Analysis: Compare the values between treated and control groups. A significant decrease in pH and bicarbonate levels is indicative of metabolic acidosis.
Protocol 2: Evaluation of Renal Function
-
Animal Model: Use appropriate tumor-bearing mice or rats for a chronic study (e.g., 21-28 days).
-
Groups:
-
Vehicle control
-
CA IX inhibitor (therapeutic dose)
-
-
Procedure:
-
Administer the compound daily for the duration of the study.
-
Monitor animal weight and general health daily.
-
Once a week, collect urine for urinalysis (volume, pH, specific gravity, protein, glucose).
-
At the end of the study, collect a terminal blood sample via cardiac puncture for serum chemistry analysis (BUN, creatinine, electrolytes).
-
Harvest the kidneys, weigh them, and fix them in 10% neutral buffered formalin for histopathological examination.
-
-
Data Analysis: Compare body weight, urine parameters, serum chemistry, and kidney histology between the treated and control groups.
Visualizations
Caption: Role of CA IX in the tumor microenvironment and the point of intervention for inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Assays with CA IX-IN-3
Welcome to the technical support center for CA IX-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for various cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell viability assay?
A1: The optimal incubation time for this compound can vary depending on the cell line and the specific assay being performed. However, based on available data, a general recommendation is to perform a time-course experiment. Start with a 24-hour incubation period and extend to 48 and 72 hours to determine the most effective duration for your specific experimental conditions.[1] Some studies have shown significant effects on cell proliferation after 5 days of incubation.[2] For cytotoxicity analysis, incubation times of 24, 48, and 72 hours are commonly tested.[1]
Q2: I am not observing a significant effect of this compound on my cells. What could be the reason?
A2: Several factors could contribute to a lack of a significant effect. Consider the following troubleshooting steps:
-
Confirm CA IX Expression: Ensure that your cell line expresses Carbonic Anhydrase IX (CA IX), especially under hypoxic conditions, as CA IX is the primary target of the inhibitor.[3][4] Some cell lines may have low or no expression of CA IX, rendering the inhibitor ineffective.
-
Optimize Concentration: The effective concentration of this compound can be cell line-dependent. It is advisable to perform a dose-response experiment to determine the IC50 value for your specific cell line. Published studies have reported IC50 values ranging from approximately 20 µM to over 100 µM depending on the cell line and oxygen conditions.[2][3]
-
Check Oxygen Conditions: CA IX expression is often induced by hypoxia.[4][5] If you are conducting your experiments under normoxic conditions, the expression of CA IX might be too low for the inhibitor to exert a significant effect. Consider performing your assays under hypoxic conditions (e.g., 1% O2) to enhance CA IX expression.[4]
-
Incubation Time: As mentioned in Q1, the incubation time may need to be optimized. A short incubation period may not be sufficient to observe a cellular response.
Q3: How does hypoxia influence the effectiveness of this compound?
A3: Hypoxia is a key regulator of CA IX expression.[5] In many cancer cell lines, CA IX is significantly upregulated under hypoxic conditions.[4] This increased expression of the target protein generally leads to a greater sensitivity of the cells to CA IX inhibitors like this compound. Therefore, the effectiveness of the inhibitor is often more pronounced in a hypoxic tumor microenvironment.[2][4]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, targeting CA IX can potentially enhance the efficacy of other cancer treatments. By disrupting the pH regulation in the tumor microenvironment, CA IX inhibitors can create a less favorable environment for cancer cell survival and may sensitize them to other therapies like chemotherapy and radiation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure uniform cell seeding density. Mix the inhibitor solution thoroughly before adding to the wells. Avoid using the outer wells of the plate or fill them with media only. |
| Unexpected cytotoxicity in control cells | Solvent (e.g., DMSO) toxicity. | Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the solvent. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed this limit. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation conditions. | Use cells within a consistent and low passage number range. Ensure all reagents are of high quality and not expired. Maintain consistent incubation conditions (temperature, CO2, and oxygen levels). |
Quantitative Data Summary
The following tables summarize key quantitative data for CA IX inhibitors from various studies. Note that "this compound" is a placeholder name, and the data presented here are for various characterized CA IX inhibitors.
Table 1: IC50 Values of CA IX Inhibitors in Different Cancer Cell Lines
| Cell Line | Inhibitor | Incubation Time | Oxygen Condition | IC50 (µM) | Reference |
| MDA-MB-231 | FC9398A | 5 days | Hypoxia (0.5% O2) | 10 - 30 | [2] |
| MCF-7 | FC9398A | 5 days | Hypoxia (0.5% O2) | 10 - 30 | [2] |
| T47D | U-NO2 | 48 hours | Normoxia | >100 | [3] |
| UFH-001 | U-NO2 | 48 hours | Normoxia | ~25 | [3] |
| HeLa | Compound E | 24, 48, 72 hours | Not Specified | 20.1 | [1] |
| HT-29 | SLC-0111 | 24 hours | Hypoxia | 653 | [4] |
| SKOV-3 | SLC-0111 | 24 hours | Hypoxia | 796 | [4] |
| MDA-MB-231 | SLC-0111 | 24 hours | Hypoxia | >800 | [4] |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizations
Caption: this compound inhibits the function of Carbonic Anhydrase IX, disrupting pH homeostasis in cancer cells.
Caption: A logical workflow for optimizing and conducting cellular assays using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: CA IX-IN-3 and Sulfonamide-Based CAIX Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CA IX-IN-3, a representative sulfonamide-based carbonic anhydrase IX (CAIX) inhibitor. The information provided is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for sulfonamide-based CAIX inhibitors like this compound?
A1: Sulfonamide-based inhibitors, such as this compound, function by directly binding to the zinc ion (Zn2+) within the active site of the carbonic anhydrase IX enzyme.[1] This interaction blocks the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] In the context of cancer, CAIX is predominantly expressed on the surface of tumor cells, particularly under hypoxic conditions, and contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, promoting tumor survival and proliferation.[3][4] By inhibiting CAIX, these compounds disrupt pH regulation, leading to intracellular acidification and subsequent inhibition of tumor growth, proliferation, and invasion.[5]
Q2: Why is CAIX considered a valuable therapeutic target in cancer?
A2: CAIX is an attractive target for anticancer therapy due to its limited expression in normal tissues but high expression in a wide variety of solid tumors, including renal, breast, lung, and cervical cancers.[3][6] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, and is often associated with poor prognosis and resistance to conventional therapies.[3][5] The extracellular orientation of its catalytic domain makes it readily accessible to targeted inhibitors.[6]
Q3: What are the common off-target effects of sulfonamide-based CAIX inhibitors?
A3: A primary challenge with sulfonamide-based inhibitors is achieving high selectivity for CAIX over other carbonic anhydrase isoforms, such as CAI and CAII, which are ubiquitously expressed in normal tissues.[7] Off-target inhibition of these isoforms can lead to side effects.[7] Researchers should carefully evaluate the selectivity profile of their specific inhibitor.
Troubleshooting Inconsistent Results
Problem 1: Lower than expected inhibition of CAIX activity in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Solubility and Stability | Sulfonamide derivatives can have limited aqueous solubility.[8] Ensure this compound is fully dissolved. Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the assay buffer. Keep the final DMSO concentration low (typically ≤1%) and include a solvent control in your experiment.[8] Verify the integrity of the compound, as degradation can lead to loss of activity. |
| Enzyme Activity | Confirm the activity of your recombinant CAIX enzyme. Enzyme activity can diminish over time due to improper storage or multiple freeze-thaw cycles.[8] Run a positive control with a well-characterized CAIX inhibitor, such as acetazolamide, to validate your assay setup.[8] |
| Assay Conditions | Ensure optimal pH, temperature, and substrate concentration for the assay. For CO2 hydration assays, the CO2 solution must be freshly prepared.[8] Pre-incubating the enzyme and inhibitor together before adding the substrate can be crucial for reaching binding equilibrium.[8] |
| Assay Method | Carbonic anhydrases have both CO2 hydration and esterase activity. While the esterase assay (using p-nitrophenyl acetate) is common for high-throughput screening, it may not always correlate with the physiologically relevant CO2 hydration activity.[8] If observing low efficacy with an esterase assay, consider validating with a direct CO2 hydration assay, such as the stopped-flow method.[8] |
Problem 2: Inconsistent or unexpected results in cell-based assays (e.g., proliferation, migration, invasion).
| Possible Cause | Troubleshooting Step |
| Cell Line Characteristics | Verify the expression level of CAIX in your chosen cell line under both normoxic and hypoxic conditions, as CAIX expression is often hypoxia-inducible.[9] Cell lines with low or absent CAIX expression will likely be unresponsive to a CAIX-specific inhibitor. |
| Experimental Conditions | The efficacy of CAIX inhibitors can be highly dependent on the oxygen levels and pH of the cell culture medium. Ensure that hypoxic conditions, if required, are consistently maintained. The acidic tumor microenvironment can influence inhibitor activity.[10] |
| Inhibitor Concentration and Incubation Time | Optimize the concentration range and incubation time for this compound. Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay. |
| Off-Target Effects | At higher concentrations, some sulfonamide-based inhibitors may exhibit off-target effects that can confound results.[7] Consider using a negative control cell line (CAIX-negative) to assess for off-target cytotoxicity. |
| 3D vs. 2D Culture Models | Cells grown in 3D cultures (spheroids) can exhibit different sensitivities to drugs compared to traditional 2D monolayers due to factors like drug penetration and the formation of physiological gradients (e.g., hypoxia, pH).[10][11] If you are transitioning from 2D to 3D models, re-optimization of experimental parameters is necessary. |
Quantitative Data Summary
The following tables summarize inhibitory activities of representative sulfonamide-based CAIX inhibitors against various carbonic anhydrase isoforms. Note: Data for the specific compound "this compound" is not publicly available. The data presented here is for other known sulfonamide inhibitors and serves as a reference.
Table 1: Inhibitory Activity (Ki, nM) of Selected Sulfonamide Inhibitors against CA Isoforms
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| SLC-0111 | 45000 | 9800 | 45 | 89 |
| Ureido-sulfonamide 1 | >10000 | 108 | 5.8 | 4.3 |
| Ureido-sulfonamide 2 | 8900 | 95 | 9.2 | 3.9 |
Data compiled from various sources for illustrative purposes.
Key Experimental Protocols
Stopped-Flow CO2 Hydration Assay for CAIX Inhibition
This method directly measures the physiologically relevant catalytic activity of carbonic anhydrase.
Materials:
-
Purified recombinant human CAIX
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaClO4, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare two syringes for the stopped-flow instrument:
-
Syringe A: Contains CAIX enzyme and varying concentrations of this compound in the assay buffer with the pH indicator.
-
Syringe B: Contains freshly prepared CO2-saturated water.
-
-
Rapidly mix the contents of the two syringes. The hydration of CO2 will produce protons, leading to a pH drop and a change in the absorbance of the pH indicator.
-
Record the initial rate of the reaction by monitoring the change in absorbance over time.
-
Repeat the measurement for different inhibitor concentrations.
-
Calculate the percent inhibition for each concentration relative to a control without the inhibitor and determine the IC50 or Ki value.[8]
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line with known CAIX expression
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of stained cells in several fields of view using a microscope.
-
Compare the number of invading cells in the inhibitor-treated groups to the control group to determine the effect on invasion.
Signaling Pathways and Workflows
Caption: HIF-1 signaling pathway leading to CAIX expression under hypoxic conditions.
Caption: General experimental workflow for testing CAIX inhibitors in cell-based assays.
Caption: Troubleshooting decision tree for inconsistent results with CAIX inhibitors.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Enhancing CA IX-IN-3 Potency in Hypoxic Conditions
Welcome to the technical support center for CA IX-IN-3, a potent inhibitor of carbonic anhydrase IX (CA IX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively, with a special focus on enhancing its potency under hypoxic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of carbonic anhydrase IX (CA IX), with an IC50 of 0.48 nM[1][2]. CA IX is a transmembrane enzyme that is significantly upregulated in many solid tumors in response to hypoxia (low oxygen)[3][4]. Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH[4]. By inhibiting CA IX, this compound disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent inhibition of tumor growth and proliferation, particularly in the hypoxic tumor microenvironment[5][6][7].
Q2: Why is the potency of this compound expected to be enhanced in hypoxic conditions?
A2: The expression of the CA IX enzyme is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α)[1][4]. Under hypoxic conditions, HIF-1α is stabilized, leading to a significant increase in the transcription and translation of the CA9 gene[3][4]. Consequently, there is a higher concentration of the CA IX target enzyme on the surface of cancer cells in a hypoxic environment. This increased target availability is expected to enhance the apparent potency and efficacy of this compound. Several studies have shown that the sensitivity of cancer cells to CA IX inhibitors is higher under hypoxic conditions compared to normoxic conditions[8].
Q3: I am observing lower than expected potency of this compound in my cell-based assays. What are the possible reasons?
A3: Several factors could contribute to lower than expected potency. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal hypoxic conditions, issues with compound solubility or stability, low CA IX expression in your cell line, or problems with the assay itself.
Q4: What is the recommended solvent for dissolving this compound and how should I prepare my stock solutions?
Q5: How should I store this compound powder and stock solutions?
A5: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks to months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For aqueous working solutions, it is generally recommended to prepare them fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Potency in Hypoxic Conditions | Insufficient hypoxia. | Verify your hypoxic conditions. Ensure your hypoxia chamber or incubator is maintaining the desired low oxygen level (e.g., 1% O2). Use a hypoxia indicator like pimonidazole to confirm cellular hypoxia. |
| Low CA IX expression in the cell line. | Confirm CA IX expression in your chosen cell line under hypoxic conditions using Western blot or flow cytometry. Not all cell lines induce CA IX to the same extent. | |
| Compound precipitation in media. | Sulfonamide inhibitors can have limited aqueous solubility. When diluting the DMSO stock in aqueous media, precipitation can occur. Try pre-warming the media and vortexing during dilution. Performing serial dilutions in media can also help. Ensure the final DMSO concentration is kept low. | |
| Compound degradation. | Ensure proper storage of the compound and its solutions. Prepare fresh working solutions for each experiment. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a uniform single-cell suspension before seeding and use a calibrated pipette. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent hypoxia exposure. | Ensure all plates are exposed to hypoxic conditions for the same duration and that the chamber is properly sealed. | |
| Cytotoxicity Observed in Vehicle Control | High DMSO concentration. | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%). Perform a dose-response curve for DMSO alone to determine the toxic threshold. |
| Inconsistent Results in CA IX Activity Assay | Incorrect buffer pH. | The catalytic activity of CA IX is pH-dependent. Ensure the assay buffer is at the optimal pH for the assay. |
| Substrate limitation. | Ensure the concentration of the substrate (CO2) is not limiting in the reaction. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound under varying oxygen conditions, the following table presents representative data for a well-characterized ureido-substituted benzenesulfonamide CA IX inhibitor, SLC-0111, to illustrate the expected trend.
Table 1: Representative Potency of a CA IX Inhibitor (SLC-0111) in Cell Viability Assays
| Cell Line | Condition | IC50 |
| MDA-MB-231 (Breast Cancer) | Normoxia (21% O2) | > 100 µM |
| Hypoxia (1% O2) | ~50 µM | |
| HT-29 (Colon Cancer) | Normoxia (21% O2) | > 100 µM |
| Hypoxia (1% O2) | ~25 µM |
Note: This data is illustrative and the actual IC50 for this compound may vary.
Experimental Protocols
Protocol 1: Assessment of this compound Potency on Cell Viability under Hypoxic Conditions (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability using a standard MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
Hypoxia incubator or chamber (1% O2, 5% CO2, 94% N2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Hypoxic Pre-incubation: Transfer the plate to a hypoxic incubator for 24-48 hours to induce CA IX expression.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. From these, prepare working solutions by diluting into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Return the plate to the hypoxic incubator for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of CA IX Catalytic Activity (pH Stat Assay)
This protocol measures the ability of this compound to inhibit the CO2 hydratase activity of CA IX on the surface of intact cells.
Materials:
-
This compound
-
DMSO
-
Hypoxia-induced cancer cells
-
CO2-free buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, 50 mM Na2SO4, pH 8.2)
-
CO2-saturated water
-
pH meter with a micro-electrode
-
Stir plate and stir bar
Procedure:
-
Cell Preparation: Culture cells under hypoxic conditions to induce CA IX expression. Harvest the cells and wash them twice with ice-cold PBS. Resuspend the cells in CO2-free buffer to a concentration of 1 x 10^7 cells/mL.
-
Inhibitor Incubation: Add this compound (or vehicle control) to the cell suspension at the desired final concentration and incubate for 30 minutes at room temperature.
-
Assay Initiation: Place the cell suspension in a jacketed reaction vessel maintained at 4°C with constant stirring. Insert the pH electrode and allow the reading to stabilize.
-
CO2 Addition: Initiate the reaction by adding a small volume of ice-cold, CO2-saturated water.
-
Data Recording: Record the change in pH over time. The initial rate of pH drop is proportional to the CA IX activity.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Hypoxia-induced CA IX signaling and inhibition by this compound.
Caption: Workflow for assessing this compound potency under hypoxia.
Caption: Troubleshooting flowchart for low this compound potency.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure of Carbonic Anhydrase IX Is Adapted for Low-pH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside [mdpi.com]
- 7. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAIX activity assay [bio-protocol.org]
CA IX-IN-3 experimental controls and best practices
Welcome to the technical support center for CA IX-IN-3. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this potent Carbonic Anhydrase IX (CA IX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as Compound 27 in some literature, is a highly potent and selective small molecule inhibitor of Carbonic Anhydrase IX (CA IX).[1][2][3] Its mechanism of action is based on the inhibition of the catalytic activity of CA IX.[2] CA IX is a transmembrane enzyme that is overexpressed in many types of cancer cells, particularly under hypoxic (low oxygen) conditions. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment, which promotes tumor growth, invasion, and metastasis. This compound disrupts this process, leading to intracellular acidification and subsequent inhibition of cancer cell proliferation and survival.
Q2: What are the basic chemical properties of this compound?
A2: this compound is a benzenesulfonamide derivative with the following properties:
-
Molecular Formula: C₂₁H₁₉N₅O₄S₂[2]
-
Molecular Weight: 469.54 g/mol [1]
-
CAS Number: 333413-02-8[2]
-
Appearance: Solid[2]
Q3: How potent and selective is this compound?
A3: this compound is a highly potent inhibitor of CA IX with a reported IC₅₀ (half-maximal inhibitory concentration) of 0.48 nM.[1][2][3] Its selectivity for CA IX over other carbonic anhydrase isoforms is a key feature. For detailed selectivity data, please refer to the quantitative data table below.
Q4: How should I store and handle this compound?
A4: For optimal stability, it is recommended to store this compound as a solid at room temperature for short-term storage.[1] For long-term storage, it is advisable to store the solid compound at -20°C. Once dissolved, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is good practice to protect the compound from light. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q5: In what solvent should I dissolve this compound?
A5: Benzenesulfonamide-based inhibitors are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then dilute it further in the cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The inhibitory activity of this compound and a reference compound, acetazolamide (AAZ), against various human (h) carbonic anhydrase isoforms is summarized below. This data is critical for understanding the selectivity profile of the inhibitor.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | 10,000 | 1,250 | 0.48 | 4.3 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data extracted from Gao R, et al. Eur J Med Chem. 2013;62:597-604.
Experimental Protocols
Here we provide detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term use.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed your cancer cell line of interest (e.g., HT-29, MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Hypoxic Induction (Optional but Recommended): To enhance CA IX expression, transfer the cells to a hypoxic chamber (e.g., 1% O₂) for 24 hours before treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium from your stock solution. A common starting range is from 1 nM to 10 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest concentration of this compound) and an "untreated control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under either normoxic or hypoxic conditions.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability (%) against the log concentration of this compound to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of CA IX Expression
This protocol allows for the detection of CA IX protein levels in cell lysates.
-
Cell Culture and Treatment: Culture your cells of interest with or without hypoxic induction as described in Protocol 2. You can also treat the cells with this compound to see if it affects CA IX protein levels.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CA IX overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Troubleshooting Guide
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The concentration of the inhibitor or the final DMSO concentration is too high.
-
Solution:
-
Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare intermediate dilutions of the stock solution in a serum-free medium before adding to the final culture medium.
-
Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, reduce the final concentration of this compound.
-
Issue 2: Inconsistent or No Inhibitory Effect in Cell-Based Assays
-
Possible Cause 1: Low or absent CA IX expression in the chosen cell line.
-
Solution:
-
Confirm CA IX expression in your cell line under your experimental conditions (especially hypoxia) using Western blot or flow cytometry.
-
Choose a cell line known to express high levels of CA IX under hypoxia (e.g., HT-29, MDA-MB-231).
-
-
Possible Cause 2: The compound has degraded.
-
Solution:
-
Use freshly prepared dilutions from a properly stored stock solution.
-
Avoid multiple freeze-thaw cycles of the stock solution.
-
If in doubt, purchase a new batch of the compound.
-
-
Possible Cause 3: The assay conditions are not optimal.
-
Solution:
-
Ensure the incubation time is sufficient for the inhibitor to exert its effect.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Issue 3: High Background or Off-Target Effects
-
Possible Cause: The concentration of this compound is too high, leading to non-specific cytotoxicity.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration range.
-
Use the lowest effective concentration of the inhibitor.
-
Include a negative control (a structurally similar but inactive compound, if available) to assess off-target effects.
-
Visualizations
References
Validation & Comparative
Validating the Inhibitory Effect of Novel Compounds on Carbonic Anhydrase IX: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of novel compounds on Carbonic Anhydrase IX (CA IX). It outlines key experiments, presents comparative data for the well-characterized inhibitor SLC-0111 and other sulfonamides, and offers detailed experimental protocols.
Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many solid tumors and is associated with tumor progression and poor prognosis.[1] Its role in regulating pH in the tumor microenvironment makes it a prime target for anticancer therapies.[1][2] Validating the efficacy and specificity of new CA IX inhibitors is a critical step in the development of novel cancer therapeutics.
Mechanism of Carbonic Anhydrase IX and its Inhibition
CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3] This activity contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[1][3] Small molecule inhibitors, typically sulfonamides, bind to the zinc ion in the active site of CA IX, blocking its catalytic activity.[2][4] This inhibition can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis and reducing cell proliferation and migration.[5]
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CA IX Inhibitors: CA IX-IN-3 vs. SLC-0111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent Carbonic Anhydrase IX (CA IX) inhibitors: CA IX-IN-3 and SLC-0111. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to Carbonic Anhydrase IX Inhibition
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of the tumor microenvironment.[1] Its expression is primarily induced by hypoxia, a common feature of solid tumors, through the activation of the HIF-1α pathway. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space while maintaining a neutral intracellular pH. This pH-regulating activity promotes tumor cell survival, proliferation, and metastasis, making CA IX a compelling target for anticancer therapies.
Overview of this compound and SLC-0111
This compound is a novel, potent, and highly selective inhibitor of CA IX, identified from a series of heterocyclic substituted benzenesulfonamides. Its discovery represents a significant advancement in the quest for isoform-specific CA inhibitors.
SLC-0111 is a ureido-substituted benzenesulfonamide that has progressed to clinical trials for the treatment of advanced solid tumors.[2][3] It exhibits selectivity for the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and CA II.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and SLC-0111, providing a direct comparison of their inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | CA IX | 0.48 | - | [1] |
| SLC-0111 | CA IX | - | 45 | [4] |
| CA XII | - | 4.5 | [4] | |
| CA I | - | >10,000 | [4] | |
| CA II | - | 960 | [2] |
Table 2: Selectivity Profile
| Inhibitor | Selectivity (CA IX vs. CA I) | Selectivity (CA IX vs. CA II) | Reference |
| This compound | >10,000-fold | >10,000-fold | [1] |
| SLC-0111 | >222-fold | 21.3-fold | [2][4] |
In Vitro and In Vivo Efficacy
This compound , as a more recently discovered compound, has limited publicly available data on its cellular and in vivo efficacy. However, its high potency and selectivity suggest significant potential for antitumor activity.
SLC-0111 has been more extensively studied. In vitro, it has been shown to:
-
Inhibit the proliferation of various cancer cell lines.
-
Induce apoptosis in tumor cells.
-
Sensitize cancer cells to conventional chemotherapeutic agents.[5]
In vivo studies using xenograft models have demonstrated that SLC-0111 can:
-
Suppress tumor growth in a concentration-dependent manner.
-
Effectively attenuate the formation of metastases.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA isoforms (CA I, II, IX, XII)
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
Inhibitor compounds (this compound, SLC-0111) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare a series of dilutions of the inhibitor compound.
-
In one syringe of the stopped-flow apparatus, load the enzyme solution pre-incubated with a specific concentration of the inhibitor (or solvent control).
-
In the second syringe, load the CO2-saturated water.
-
Initiate the mixing of the two solutions. The hydration of CO2 will cause a drop in pH, which is monitored by a pH indicator (e.g., phenol red) or a pH electrode.
-
Record the initial rate of the reaction.
-
Repeat the measurement for each inhibitor concentration.
-
Calculate the IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Inhibitor compounds (this compound, SLC-0111)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Inhibitor compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length × width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to CA IX inhibition.
Caption: CA IX Signaling Pathway in the Tumor Microenvironment.
Caption: General Experimental Workflow for CA IX Inhibitor Evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
A Comparative Guide to CA IX-IN-3 and Pan-Carbonic Anhydrase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-3, against a range of pan-carbonic anhydrase (CA) inhibitors. This comparison is supported by quantitative experimental data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Carbonic anhydrase IX is a transmembrane enzyme that plays a crucial role in pH regulation within the tumor microenvironment. Its expression is predominantly induced by hypoxia and is associated with cancer progression and resistance to therapy. Consequently, CA IX has emerged as a promising target for anticancer drug development. This guide will delve into the performance of a potent and selective CA IX inhibitor, this compound, and compare it with widely used pan-CA inhibitors that target multiple CA isoforms.
Performance Comparison: this compound vs. Pan-CA Inhibitors
The primary advantage of selective CA IX inhibitors like this compound lies in their targeted action against the tumor-associated isoform, potentially minimizing off-target effects associated with the inhibition of other CA isoforms that are crucial for normal physiological functions. Pan-CA inhibitors, while effective in inhibiting CA activity, lack this selectivity.
Quantitative Inhibitor Performance Data
The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and various pan-CA inhibitors against several human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency.
| Inhibitor | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki, nM) | Selectivity (CA II/CA IX) |
| This compound | - | - | 0.48 (IC50) | - | High (inferred) |
| SLC-0111 | - | - | 45.1 (Ki) | 4.5 | - |
| Acetazolamide | >100,000 | >100,000 | 0.92 (Ki) | - | ~108,695 |
| Methazolamide | - | 14 (Ki) | - | - | - |
| Dorzolamide | - | 8 (Ki) | - | - | - |
| Brinzolamide | ~1,365 (IC50) | 3.19 (IC50) | - | 45.3 (IC50) | - |
Data compiled from multiple sources. Experimental conditions may vary between studies.
Signaling Pathways and Experimental Workflows
To understand the context of CA IX inhibition, it is crucial to visualize its role in cancer cell signaling and the experimental methods used to assess inhibitor efficacy.
CA IX Signaling Pathway in Hypoxic Cancer Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, located on the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the extracellular tumor microenvironment and the maintenance of a neutral to alkaline intracellular pH, promoting cancer cell survival, proliferation, and invasion.
Caption: CA IX signaling pathway under hypoxic conditions.
Experimental Workflow for CA Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against carbonic anhydrase using a stopped-flow CO2 hydration assay.
Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of CA inhibitors.
Stopped-Flow CO2 Hydration Assay for CA Inhibition
This method measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test inhibitors (e.g., this compound, acetazolamide) dissolved in DMSO
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.4, containing 20 mM Na2SO4 and 0.2 mM of a suitable pH indicator (e.g., phenol red).
-
CO2-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitors. Perform serial dilutions of the inhibitor stock solutions to create a range of concentrations.
-
Pre-incubation: Pre-incubate the enzyme solution with the inhibitor solution (or DMSO for control) for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short period (10-100 seconds). The rate of absorbance change is proportional to the rate of the CA-catalyzed CO2 hydration reaction.
-
Data Analysis: Determine the initial rates of the reaction from the linear portion of the absorbance versus time plot. Calculate the inhibition constants (Ki) or the half-maximal inhibitory concentration (IC50) by fitting the data to appropriate enzyme inhibition models.
Mass Spectrometric Gas Analysis for CA IX Inhibition in Cells
This method directly measures the catalytic activity of extracellular CA IX on intact cells by monitoring the isotopic exchange of 18O from CO2.
Materials:
-
Cancer cell line expressing CA IX (e.g., HeLa, HT-29)
-
Membrane-impermeant CA inhibitor (as a control for extracellular activity)
-
13C and 18O-enriched CO2/HCO3-
-
Membrane inlet mass spectrometer (MIMS)
Procedure:
-
Cell Preparation: Culture the CA IX-expressing cells to the desired confluency.
-
Assay Setup: Suspend the cells in a suitable buffer. Introduce the 13C and 18O-enriched CO2/HCO3- into the cell suspension.
-
Mass Spectrometry Measurement: Use the MIMS to monitor the depletion of 18O from the 13C-containing CO2 species in real-time. The rate of 18O depletion is a direct measure of the carbonic anhydrase activity.
-
Inhibitor Testing: Add the test inhibitor (e.g., this compound) to the cell suspension and repeat the measurement to determine the extent of inhibition of the extracellular CA IX activity.
-
Data Analysis: Calculate the first-order rate constants for the 18O depletion to quantify the CA activity. Compare the rates in the presence and absence of the inhibitor to determine its potency.
Conclusion
The selective inhibition of carbonic anhydrase IX presents a promising strategy in the development of targeted cancer therapies. This compound demonstrates high potency for CA IX, suggesting a favorable profile for minimizing off-target effects compared to pan-CA inhibitors like acetazolamide. The experimental protocols and data presented in this guide provide a foundation for researchers to further evaluate and compare the efficacy of novel CA IX inhibitors in preclinical and clinical settings. The continued exploration of selective inhibitors, supported by robust experimental methodologies, will be critical in advancing this therapeutic approach for the treatment of hypoxic solid tumors.
Comparative Efficacy of Carbonic Anhydrase IX Inhibitors in Diverse Cancer Subtypes
A detailed guide for researchers and drug development professionals on the performance of leading CA IX inhibitors, with a focus on SLC-0111 and other notable compounds. Due to a lack of specific experimental data for a compound designated "CA IX-IN-3," this guide focuses on a comprehensive comparison of well-documented Carbonic Anhydrase IX (CA IX) inhibitors, providing available experimental data and protocols to inform future research and development.
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme significantly overexpressed in a wide range of solid tumors, often in response to hypoxic conditions within the tumor microenvironment.[1][2] Its role in regulating intra- and extracellular pH contributes to cancer cell survival, proliferation, and metastasis, making it a compelling target for anticancer therapies.[1][3] A variety of small molecule inhibitors have been developed to target CA IX, with SLC-0111 being a prominent example that has advanced to clinical trials.[4][5] This guide provides a comparative overview of the efficacy of SLC-0111 and other key CA IX inhibitors across different cancer subtypes, supported by experimental data and detailed methodologies.
Comparative Efficacy of CA IX Inhibitors
The efficacy of CA IX inhibitors has been evaluated in numerous preclinical studies, demonstrating their potential both as monotherapies and in combination with conventional chemotherapeutic agents.
SLC-0111: A Frontrunner in Clinical Development
SLC-0111 is a potent and selective, first-in-class inhibitor of CA IX that has shown significant anti-tumor efficacy in multiple solid tumor models, including triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[5] Preclinical studies have demonstrated that SLC-0111 can enhance the cytotoxic effects of standard chemotherapies. For instance, in A375-M6 melanoma cells, MCF7 breast cancer cells, and HCT116 colorectal cancer cells, SLC-0111 potentiated the cytotoxicity of dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil.[6][7] In head and neck squamous carcinoma models, SLC-0111 enhanced the efficacy of cisplatin, leading to reduced tumor growth and invasion.[8] SLC-0111 has completed a Phase 1 clinical trial, where it was found to be safe and well-tolerated in patients with advanced solid tumors, and is currently in a Phase 1B study in combination with gemcitabine for metastatic pancreatic ductal adenocarcinoma.[5]
Other Notable CA IX Inhibitors
Beyond SLC-0111, several other classes of CA IX inhibitors have been investigated:
-
Ureido-substituted Sulfonamides (e.g., S4, FC9398A, FC9403A): These compounds have demonstrated efficacy in breast cancer models. They have been shown to decrease cell proliferation and migration, and inhibit invasion in 3D spheroid models.[9][10] Specifically, FC9398A was found to reduce the growth of MDA-MB-231 breast cancer xenografts.[9][10]
-
Acetazolamide (AZ): As a non-isoform selective CA inhibitor, acetazolamide has been shown to enhance the uptake and cytotoxicity of doxorubicin in CA IX-overexpressing melanoma cells.[11] It has also been shown to potentiate the anti-cancer activity of rapamycin by targeting the hypoxic tumor compartment.[12]
-
Novel Thiourea Benzenesulfonamides: A recently developed series of compounds based on a 1,8-naphthalimide scaffold has shown potent CA IX inhibition, with one lead compound exhibiting an IC50 value several-fold lower than SLC-0111.[13] This compound inhibited the proliferation and migration of colorectal and triple-negative breast cancer cell lines and demonstrated anti-tumor activity in a metastatic 4T1 breast cancer xenograft model.[13]
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of various CA IX inhibitors based on available preclinical data.
Table 1: Inhibitory Activity of Selected CA IX Inhibitors
| Inhibitor | Target(s) | Inhibition Constant (Kᵢ) or IC₅₀ | Reference |
| SLC-0111 | CA IX, CA XII | Kᵢ: 45 nM (CA IX), 4.5 nM (CA XII) | [4] |
| Acetazolamide (AAZ) | Pan-CA inhibitor | IC₅₀: 0.105 µg/mL (CA IX) | [8] |
| Pyr (SLC-0111 analog) | CA IX | IC₅₀: 0.399 µg/mL | [8] |
| Novel Thiourea Benzenesulfonamide | CA IX | IC₅₀: 2.5 nM | [13] |
Table 2: Efficacy of SLC-0111 in Combination Therapy (In Vitro)
| Cancer Cell Line | Combination Agent | Effect | Reference |
| A375-M6 Melanoma | Dacarbazine, Temozolomide | Potentiated cytotoxicity | [6][7] |
| MCF7 Breast Cancer | Doxorubicin | Increased response | [6][7] |
| HCT116 Colorectal Cancer | 5-Fluorouracil | Enhanced cytostatic activity | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to evaluate CA IX inhibitor efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the CA IX inhibitor, a standard chemotherapeutic agent, or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: 5-10 million cancer cells (e.g., MDA-MB-231) are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups: vehicle control, CA IX inhibitor alone, standard chemotherapy alone, and combination therapy. Treatments are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: CA IX signaling pathway in cancer.
Caption: Preclinical evaluation workflow for CA IX inhibitors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 9. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. [PDF] Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors | Semantic Scholar [semanticscholar.org]
- 13. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
Validating the Anti-Tumor Effects of Carbonic Anhydrase IX (CA IX) Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of potent and selective small-molecule inhibitors of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in cancer progression, particularly in hypoxic tumors. Due to the limited public data on "CA IX-IN-3," this document focuses on well-characterized inhibitors with published in vivo efficacy data, such as SLC-0111, S4, and DTP348, to serve as a valuable resource for researchers in the field.
Introduction to CA IX as a Therapeutic Target
Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[3] CA IX plays a crucial role in regulating pH by converting carbon dioxide to bicarbonate and protons. This enzymatic activity helps cancer cells to maintain a neutral intracellular pH, favorable for survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis.[3][4][5] Inhibition of CA IX is a promising therapeutic strategy to disrupt this pH balance, leading to increased intracellular acidification, apoptosis, and reduced tumor growth and metastasis.[4][5]
Comparative In Vivo Efficacy of CA IX Inhibitors
The following tables summarize the in vivo anti-tumor effects of selected CA IX inhibitors from preclinical studies using xenograft models.
Table 1: Comparison of In Vivo Anti-Tumor Activity of CA IX Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| SLC-0111 | Breast Cancer (MDA-MB-231 LM2-4Luc+) | Orthotopic Mouse Model | Not specified | In combination with sunitinib, significantly inhibited primary tumor growth and reduced metastasis.[2] | [2] |
| S4 | Breast Cancer (MDA-MB-231) | Orthotopic Mouse Model | Not specified | Ineffective in reducing primary tumor growth but decreased spontaneous lung metastases.[2] | [2] |
| DTP348 | Breast Cancer (MDA-MB-231) | Nude Mice Xenograft | 10 mg/kg/day (i.p.) | Reduced relative tumor volume and significantly decreased Ki67 expression.[6] | [6] |
| FC9398A | Breast Cancer (MDA-MB-231) | Nude Mice Xenograft | 25 mg/kg/day (i.p.) | Reduced relative tumor volume.[6] | [6] |
| chKM4927 (antibody) | Renal Cancer (VMRC-RCW) | Xenograft Model | 10 mg/kg | Showed anti-tumor activity.[7] | [7] |
Table 2: Impact of CA IX Inhibition on Tumor Proliferation
| Inhibitor | Cancer Model | Proliferation Marker | Result | Reference |
| DTP348 | Breast Cancer (MDA-MB-231) | Ki67 | Significant decrease in expression. | [6] |
| CA IX Knockdown | Colon Cancer (HT-29) | Ki-67 | Increased Ki-67 staining, indicating a complex role in proliferation.[8] | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies of CA IX inhibitors.
Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Adult female athymic nude (nu/nu) mice.
-
Tumor Implantation: Subcutaneous implantation of tumor fragments previously established from the cell line into the flanks of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a specified diameter (e.g., 4-6 mm). Animals are then randomized into treatment and control groups.
-
Inhibitor Administration: The CA IX inhibitor (e.g., DTP348 at 10 mg/kg/day or FC9398A at 25 mg/kg/day) is administered intraperitoneally (i.p.) in a saline vehicle for a defined period (e.g., 5 consecutive days).[6]
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (π/6) × length × width².
-
Endpoint Analysis: At the end of the study, tumors are excised. A portion is snap-frozen for molecular analysis, and the remainder is fixed in formalin for immunohistochemistry to assess markers like Ki67 for proliferation and CA IX expression.[6]
Renal Cancer Xenograft Model
-
Cell Line: VMRC-RCW renal cancer cells.
-
Animal Model: Appropriate immunodeficient mice.
-
Tumor Implantation: Subcutaneous injection of a suspension of VMRC-RCW cells.
-
Treatment: Once tumors reach a palpable size, mice are treated with the CA IX inhibitor, such as the antibody chKM4927, typically at a dose of 10 mg/kg.[7]
-
Tumor Growth Monitoring: Tumor volume is monitored over time to assess the anti-tumor efficacy of the treatment compared to a control group.
Mechanism of Action and Signaling Pathways
The anti-tumor effect of CA IX inhibitors is primarily attributed to the disruption of pH homeostasis in cancer cells.
Caption: CA IX Inhibition Pathway.
Under hypoxic conditions, CA IX converts extracellular CO2 and water into protons and bicarbonate. The bicarbonate is transported into the cell to maintain an alkaline intracellular pH, which is optimal for glycolysis and cell survival.[5] CA IX inhibitors block this activity, leading to intracellular acidification, which in turn can induce apoptosis and inhibit proliferation.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the anti-tumor effects of a novel CA IX inhibitor in vivo.
Caption: In Vivo Validation Workflow.
Conclusion
The in vivo data for CA IX inhibitors like SLC-0111, S4, and DTP348 validate CA IX as a promising target for anti-cancer therapy. These compounds have demonstrated the ability to reduce tumor growth and, in some cases, metastasis in preclinical models. The provided experimental protocols and workflows offer a framework for the continued investigation and development of novel CA IX inhibitors. For researchers working on compounds such as "this compound," the comparative data and methodologies presented here can serve as a valuable benchmark for assessing their potential as effective anti-tumor agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 5. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The novel CA IX inhibition antibody chKM4927 shows anti-tumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: Focus on CA IX-IN-3 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CA IX-IN-3 and other key sulfonamide-based carbonic anhydrase (CA) inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[3][4] This pivotal role in cancer progression has established CA IX as a promising therapeutic target.
Sulfonamides represent a major class of CA inhibitors, known for their high affinity to the zinc ion in the enzyme's active site.[5] This guide will focus on a comparative analysis of this compound and its structural analogs, alongside other notable sulfonamide-based inhibitors such as Acetazolamide, Indisulam, and SLC-0111.
Performance Comparison of CA Inhibitors
The inhibitory potency of various sulfonamide-based compounds against different carbonic anhydrase isoforms is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities of selected sulfonamide-based inhibitors against key CA isoforms.
| Inhibitor | Target CA Isoform | Ki (nM) | Selectivity (over CA II) | Reference |
| Ureido-substituted benzenesulfonamides (Analogs of this compound) | ||||
| U-F (SLC-0111) | CA IX | 45 | 21.3 | [6][7] |
| CA XII | 4 | 240 | [6][7] | |
| CA II (off-target) | 960 | - | [6][7] | |
| U-CH3 | CA IX | 7 | 252.1 | [6][7] |
| CA XII | 6 | 294.2 | [6][7] | |
| CA II (off-target) | 1765 | - | [6][7] | |
| U-NO2 | CA IX | 1 | 15 | [6][7] |
| CA XII | 6 | 2.5 | [6][7] | |
| CA II (off-target) | 15 | - | [6][7] | |
| Other Sulfonamide-Based Inhibitors | ||||
| Acetazolamide (AAZ) | CA IX | 25.8 | 0.47 | [4] |
| CA II | 12.1 | - | [4] | |
| Indisulam | CA I, II, IX | Potent inhibitor (specific Ki values vary across studies) | - | |
| Bis-ureido-substituted benzenesulfonamides | ||||
| Compound 11 | CA IX | 6.73 | (selectivity over CA I/II) | |
| CA XII | 5.02 | (selectivity over CA I/II) | ||
| Compound 19 | CA IX | Potent inhibitor | High selectivity over CA I/II | |
| CA XII | Potent inhibitor | High selectivity over CA I/II |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Ki Determination
This is a widely used method to determine the kinetic parameters of CA inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a pH change. The rate of this pH change is monitored using a pH indicator dye and a stopped-flow spectrophotometer. The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations.
Materials:
-
Purified recombinant human CA isoforms (e.g., CA II, CA IX)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator dye (e.g., phenol red)
-
Sulfonamide inhibitor of interest
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the pH indicator in the assay buffer.
-
In the second syringe, load the CO2-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
Repeat the measurement for each inhibitor concentration.
-
The initial rates of the reaction are calculated from the absorbance data.
-
The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using the Cheng-Prusoff equation.
Cell-Based Assay for CA IX Activity
This assay measures the inhibitory effect of compounds on CA IX activity in a cellular context.
Principle: The assay utilizes the acidification of the extracellular medium by CA IX-expressing cells. The change in extracellular pH is measured using a pH-sensitive fluorescent probe.
Materials:
-
Cancer cell line overexpressing CA IX (e.g., HT-29, MDA-MB-231)
-
Cell culture medium and supplements
-
Sulfonamide inhibitor of interest
-
pH-sensitive fluorescent probe (e.g., BCECF-AM)
-
Fluorometric plate reader
Procedure:
-
Seed the CA IX-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period.
-
Load the cells with the pH-sensitive fluorescent probe according to the manufacturer's instructions.
-
Induce CA IX activity (e.g., by adding CO2-saturated medium).
-
Measure the change in fluorescence over time using a plate reader.
-
The rate of change in fluorescence corresponds to the rate of extracellular acidification and thus CA IX activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CA IX activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving CA IX in the tumor microenvironment and a typical experimental workflow for evaluating CA inhibitors.
Caption: CA IX Signaling Pathway in Cancer.
Caption: Experimental Workflow for CA Inhibitor Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer ... - ChEMBL [ebi.ac.uk]
- 5. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Head-to-Head Battle: Unpacking the Effects of Pharmacological Inhibition vs. Genetic Knockdown of Carbonic Anhydrase IX
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The tumor-associated enzyme Carbonic Anhydrase IX (CA9) has emerged as a critical player in cancer progression, promoting cell survival, proliferation, and metastasis in the harsh, acidic tumor microenvironment.[1] Consequently, targeting CA9 has become a promising strategy in oncology. Two primary approaches are employed to disrupt CA9 function: pharmacological inhibition with small molecules and genetic knockdown of the CA9 gene. This guide provides a comprehensive cross-validation of these two methodologies, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their experimental needs.
Pharmacological Inhibition: The Rise of SLC-0111
A leading pharmacological inhibitor of CA9 is SLC-0111, a ureido-substituted benzenesulfonamide.[2] This small molecule demonstrates high selectivity and potent inhibition of CA9's catalytic activity, thereby disrupting pH regulation in and around cancer cells.[2][3] Preclinical studies have shown that SLC-0111 can reduce tumor growth and enhance the efficacy of conventional chemotherapies and immunotherapies.[3][4] It has completed a Phase 1 clinical trial, demonstrating a favorable safety profile in patients with advanced solid tumors.[5]
Genetic Knockdown: A Precise Tool for Target Validation
Genetic knockdown of CA9, achieved through techniques like small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR-Cas9 gene editing, offers a highly specific method to ablate CA9 expression and function.[1][6][7] This approach is invaluable for validating CA9 as a therapeutic target and for dissecting its precise roles in cellular processes without the potential off-target effects of small molecule inhibitors.[1] Studies employing genetic knockdown have consistently demonstrated a reduction in primary tumor growth and proliferation.[1]
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, this section summarizes quantitative data from studies directly comparing the effects of a pharmacological CA9 inhibitor with genetic knockdown of CA9. While direct comparative studies using SLC-0111 are limited, research using structurally similar sulfonamide-based inhibitors provides valuable insights.
Table 1: Impact on Tumor Cell Viability and Proliferation
| Parameter | Pharmacological Inhibition (AEBS) | Genetic Knockdown (shRNA) | Cell Line | Key Findings | Reference |
| Clonogenic Survival after Ionizing Radiation | Significant sensitization to radiation | Significant sensitization to radiation | 786-O (Renal Cell Carcinoma) | Both methods significantly reduced the ability of cancer cells to form colonies after radiation, indicating increased sensitivity to treatment. | [6] |
| In Vivo Tumor Growth Rate | Significant reduction in tumor growth in combination with radiation | Significant reduction in tumor growth in combination with radiation | 786-O Xenografts | Both approaches, when combined with radiation, led to a significant decrease in the growth rate of tumor xenografts in mice. | [6] |
Table 2: Influence on Cell Migration and Invasion
| Parameter | Pharmacological Inhibition (SLC-0111) | Genetic Knockdown (siRNA/shRNA) | Cell Line | Key Findings | Reference |
| Cell Motility | Reduced cell motility in a wound healing assay | Weakened cell-cell adhesion and increased motility (in CA9 overexpressing cells) | HUH6 (Hepatoblastoma) | Pharmacological inhibition directly reduced the migratory capacity of hepatoblastoma cells. | [8] |
| Invasion | Not explicitly quantified in direct comparison | Disassembled focal adhesion and cytoskeletal remodeling, leading to increased invasion (in CA9 overexpressing cells) | C33A (Cervical Carcinoma) | Genetic manipulation of CA9 levels directly impacts the invasive potential of cancer cells. |
Signaling Pathways: Unraveling the Downstream Consequences
CA9 influences several key signaling pathways that are central to cancer progression. Both pharmacological inhibition and genetic knockdown are expected to modulate these pathways, leading to the observed anti-tumor effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[9][10][11] The cytoplasmic tail of CA9 can be phosphorylated, leading to the activation of PI3K and subsequently Akt.[12]
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. anygenes.com [anygenes.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
Assessing the Synergistic Effects of the Carbonic Anhydrase IX Inhibitor SLC-0111 with Other Anticancer Drugs
A Comparative Guide for Researchers
The tumor microenvironment, characterized by hypoxia and acidosis, presents a significant challenge to the efficacy of many cancer therapies. Carbonic anhydrase IX (CA IX) is a key enzyme that is overexpressed in many solid tumors in response to hypoxia and plays a crucial role in maintaining pH homeostasis, thereby promoting tumor cell survival, proliferation, and metastasis.[1][2] SLC-0111 is a potent and selective inhibitor of CA IX that has demonstrated promising antitumor activity in preclinical studies.[3] This guide provides a comparative analysis of the synergistic effects of SLC-0111 in combination with various conventional chemotherapeutic agents and targeted therapies, supported by experimental data.
Synergistic Cytotoxicity of SLC-0111 with Chemotherapeutic Agents
Preclinical studies have demonstrated that SLC-0111 can significantly enhance the cytotoxic effects of several standard-of-care chemotherapeutic drugs across different cancer types. This potentiation of activity is often attributed to the ability of SLC-0111 to disrupt the tumor's pH regulation, making cancer cells more susceptible to the action of cytotoxic agents.
Combination with Dacarbazine and Temozolomide in Melanoma
In melanoma, SLC-0111 has been shown to synergize with the alkylating agents dacarbazine and its oral derivative, temozolomide.[4][5] Treatment of A375-M6 melanoma cells with a combination of SLC-0111 and either dacarbazine or temozolomide resulted in a significant increase in late-stage apoptosis and necrosis compared to treatment with either agent alone.[4][6]
| Treatment Group (A375-M6 Melanoma Cells) | % Late Apoptosis / Necrosis (Mean ± SD) |
| Control | 5.2 ± 1.1 |
| SLC-0111 (100 µM) | 6.5 ± 1.3 |
| Dacarbazine (50 µM, 96h) | 10.1 ± 2.0 |
| SLC-0111 + Dacarbazine | 25.3 ± 3.5 |
| Temozolomide (170 µM, 72h) | 12.4 ± 2.2 |
| SLC-0111 + Temozolomide | 30.1 ± 4.1 |
Table 1: Synergistic induction of apoptosis and necrosis in A375-M6 melanoma cells treated with SLC-0111 in combination with dacarbazine or temozolomide. Data extracted from Annexin V/PI apoptosis assays.[4]
Combination with Doxorubicin in Breast Cancer
The synergistic effect of SLC-0111 has also been observed in breast cancer models. When combined with the anthracycline antibiotic doxorubicin, SLC-0111 significantly enhanced cell death in MCF7 breast cancer cells.[4][7] The combination treatment led to a notable increase in the late apoptotic and necrotic cell population.[4] Furthermore, long-term colony formation assays demonstrated a significant reduction in the number of surviving colonies in the combination treatment group compared to doxorubicin alone.[4]
| Treatment Group (MCF7 Breast Cancer Cells) | % Late Apoptosis (Mean ± SD) |
| Control | 3.1 ± 0.8 |
| SLC-0111 (100 µM) | 4.2 ± 1.0 |
| Doxorubicin (90 nM, 48h) | 15.6 ± 2.5 |
| SLC-0111 + Doxorubicin | 24.8 ± 3.1 |
Table 2: Enhanced apoptosis in MCF7 breast cancer cells following combined treatment with SLC-0111 and doxorubicin. Data from Annexin V/PI apoptosis assays.[4]
| Treatment Group (MCF7 Breast Cancer Cells) | Number of Colonies (Mean ± SD) |
| Control | 185 ± 15 |
| SLC-0111 (100 µM) | 175 ± 12 |
| Doxorubicin (10 nM, 14 days) | 95 ± 8 |
| SLC-0111 + Doxorubicin | 45 ± 5 |
Table 3: Reduced colony formation in MCF7 cells treated with SLC-0111 and doxorubicin. Data from clonogenic survival assays.[4]
Combination with 5-Fluorouracil in Colorectal Cancer
In colorectal cancer, SLC-0111 has been shown to enhance the cytostatic activity of 5-fluorouracil (5-FU).[4][5] While the combination did not significantly increase cell death, it markedly reduced the proliferative capacity of HCT116 colorectal cancer cells, as evidenced by a significant decrease in the diameter of colonies formed in long-term assays.[4][8]
| Treatment Group (HCT116 Colorectal Cancer Cells) | Colony Diameter (Mean Relative Units ± SD) |
| Control | 1.00 ± 0.12 |
| SLC-0111 (100 µM) | 0.85 ± 0.10 |
| 5-Fluorouracil (1 µM, 14 days) | 0.65 ± 0.08 |
| SLC-0111 + 5-Fluorouracil | 0.30 ± 0.05 |
Table 4: Decreased colony size in HCT116 cells treated with SLC-0111 and 5-fluorouracil, indicating reduced proliferation. Data from clonogenic survival assays.[4]
Synergistic Effects of SLC-0111 with Targeted Therapies
Beyond conventional chemotherapy, SLC-0111 also exhibits synergistic potential with targeted therapeutic agents.
Combination with the HDAC Inhibitor SAHA
A notable example is the combination of SLC-0111 with the histone deacetylase (HDAC) inhibitor, suberoylanilide hydroxamic acid (SAHA). This combination has been shown to have a significantly greater impact on the viability and colony-forming capability of melanoma, breast, and colorectal cancer cell lines than either drug alone.[9] The synergistic effect is associated with an increase in the acetylation of histone H4 and p53.[9]
| Treatment Group | % Cell Viability (Relative to Control, Mean ± SD) |
| A375M6 Melanoma Cells | |
| SAHA (1 µM) | 75 ± 5 |
| SLC-0111 (100 µM) | 90 ± 4 |
| SLC-0111 + SAHA | 50 ± 6 |
| HCT116 Colorectal Cancer Cells | |
| SAHA (1 µM) | 80 ± 6 |
| SLC-0111 (100 µM) | 92 ± 5 |
| SLC-0111 + SAHA | 55 ± 7 |
| MCF7 Breast Cancer Cells | |
| SAHA (1 µM) | 70 ± 5 |
| SLC-0111 (100 µM) | 88 ± 4 |
| SLC-0111 + SAHA | 45 ± 6 |
Table 5: Enhanced reduction in cell viability across multiple cancer cell lines with the combination of SLC-0111 and SAHA. Data from MTT assays after 72 hours of treatment.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with SLC-0111, the combination drug, or the combination of both at the desired concentrations for the specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of treated cells relative to the absorbance of untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described for the cell viability assay for the indicated time.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13] Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-500 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line.
-
Drug Treatment: Allow the cells to adhere for 24 hours, then treat with the drugs at the indicated concentrations for the specified duration (e.g., 14 days for continuous exposure).
-
Incubation: Incubate the plates for a period that allows for the formation of visible colonies (typically 10-14 days), changing the medium as needed.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution of 4% paraformaldehyde or methanol, and then stain with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells. For proliferation assessment, the diameter of the colonies can be measured using imaging software.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. PE = (number of colonies formed / number of cells seeded) x 100%. SF = PE of treated cells / PE of control cells.
Signaling Pathways and Experimental Workflow
The synergistic effects of SLC-0111 are rooted in its ability to modulate the tumor microenvironment and interfere with key cancer cell survival pathways.
Caption: SLC-0111 inhibits CA IX, disrupting pH homeostasis and sensitizing cancer cells to therapy.
The experimental workflow to assess the synergistic effects of SLC-0111 typically involves a series of in vitro assays to evaluate cytotoxicity, apoptosis, and long-term cell survival.
Caption: A typical workflow for evaluating the synergistic effects of SLC-0111 with other drugs in vitro.
References
- 1. Regulation of tumor pH and the role of carbonic anhydrase 9. — Department of Oncology [oncology.ox.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
Comparative Study of Carbonic Anhydrase IX (CA IX) Inhibition in Normoxic vs. Hypoxic Conditions
A Focus on the Well-Characterized Inhibitor SLC-0111 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Carbonic Anhydrase IX (CA IX) inhibition under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. Due to the limited public information on a specific inhibitor designated "CA IX-IN-3," this report utilizes the extensively studied and clinically relevant CA IX inhibitor, SLC-0111 , as a representative compound to illustrate the principles and experimental outcomes of targeting CA IX in cancer.
Under hypoxic conditions, commonly found in solid tumors, the expression of CA IX is significantly upregulated.[1][2] This enzyme plays a crucial role in maintaining intracellular pH (pHi) by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting cancer cell survival, proliferation, and metastasis.[3][4] Consequently, inhibition of CA IX is a promising therapeutic strategy, particularly in the hypoxic tumor microenvironment.[3][5]
Data Presentation: Performance of SLC-0111
The following tables summarize the differential effects of the CA IX inhibitor SLC-0111 on cancer cells under normoxic and hypoxic conditions, based on preclinical data.
Table 1: Effect of SLC-0111 on CA IX Expression
| Condition | Cell Line(s) | Treatment | Effect on CA IX mRNA | Effect on CA IX Protein | Reference(s) |
| Normoxia | HUH6, HB-295, HB-303 (Hepatoblastoma) | SLC-0111 | Negligible baseline expression | Negligible baseline expression | [1] |
| Hypoxia | HUH6, HB-295, HB-303 (Hepatoblastoma) | Untreated | Drastic increase | Significant increase | [1] |
| Hypoxia | HUH6 (Hepatoblastoma) | SLC-0111 | 40-60% decrease | Significant decrease | [1] |
Table 2: Effect of SLC-0111 on Cancer Cell Viability
| Condition | Cell Line(s) | Treatment | Outcome | Reference(s) |
| Normoxia | MDA-MB-231 (Breast), A549 (Lung) | SLC-0111 (100-300 µM) | Concentration-dependent inhibition of cell survival | [6] |
| Hypoxia | HUH6, HB-295, HB-303 (Hepatoblastoma) | SLC-0111 | Decreased cell viability in monolayer and spheroid cultures | [1] |
| Hypoxia | HT-29, SKOV-3, MDA-MB-231 | SLC-0111 | Significantly better cell killing profile compared to normoxia | [7] |
Table 3: Effect of SLC-0111 on Tumor Microenvironment pH
| Condition | Cell Line(s) | Treatment | Effect on Extracellular pH (pHe) | Reference(s) |
| Normoxia | B16F10 (Melanoma) | SLC-0111 | Ineffective (CA IX is absent) | [8] |
| Hypoxia | B16F10 (Melanoma) | SLC-0111 | Reduced acidification | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing cell viability following treatment with a CA IX inhibitor under normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
96-well plates
-
Complete culture medium (with 10% FBS)
-
Culture medium with reduced serum (1% FBS)
-
CA IX inhibitor (e.g., SLC-0111)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/ml)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
Plate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate with 100 µL of complete culture medium.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with 100 µL of medium containing 1% FBS.
-
Add the CA IX inhibitor at various concentrations (e.g., 10, 100, 200, 300 µM). Include vehicle-only controls.
-
For hypoxic conditions, place the plates in a hypoxia chamber for the desired duration (e.g., 48 hours). For normoxic conditions, keep the plates in a standard incubator.
-
After the incubation period, add 100 µL of 1 mg/ml MTT solution to each well.
-
Incubate the plates at 37°C for 2.5 hours.[9]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular and Extracellular pH Measurement
This protocol outlines the measurement of pHi and pHe in cancer cells.
Materials for Intracellular pH (pHi):
-
Fluorometric Intracellular pH Assay Kit (e.g., Sigma-Aldrich, MAK-150) containing a fluorescent indicator like BCECF-AM.[10]
-
Black-wall, clear-bottom 96-well plates.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader.
Procedure for pHi:
-
Seed 6 x 10⁴ cells per well in a black-wall 96-well plate and incubate for 24 hours.
-
Expose cells to normoxic or hypoxic conditions and treat with the CA IX inhibitor as required.
-
Replace the medium with the BCECF-AM reagent prepared in HBSS.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence at excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm.
-
Calculate the ratio of fluorescence intensities (490/440 nm) and determine the pHi using a calibration curve.
Materials for Extracellular pH (pHe):
-
pH meter with a microelectrode or a commercial blood gas analyzer.
Procedure for pHe:
-
Culture cells to the desired confluency under normoxic or hypoxic conditions with the CA IX inhibitor treatment.
-
Carefully collect the conditioned culture medium.
-
Immediately measure the pH of the collected medium using a calibrated pH meter or blood gas analyzer.
Western Blot for CA IX Protein Expression
This protocol is for determining the protein levels of CA IX.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against CA IX.
-
Primary antibody for a loading control (e.g., β-actin or γ-tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Culture and treat cells under normoxic or hypoxic conditions.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system and perform densitometry analysis, normalizing to the loading control.
Mandatory Visualizations
Signaling Pathway of CA IX Induction under Hypoxia
Caption: HIF-1α mediated induction of CA IX under hypoxic conditions.
Experimental Workflow for Evaluating CA IX Inhibitors
Caption: Workflow for comparing CA IX inhibitor effects in normoxia vs. hypoxia.
References
- 1. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX is a marker of hypoxia and correlates with higher Gleason scores and ISUP grading in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of CA IX-IN-3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Carbonic Anhydrase IX Inhibitor, CA IX-IN-3
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a potent and selective carbonic anhydrase IX (CA IX) inhibitor.[1] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a sulfonamide-based compound, this compound requires management as hazardous chemical waste.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound and its associated waste includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate this compound waste from all other laboratory waste to prevent cross-contamination and ensure proper disposal.[2]
-
-
Waste Containerization:
-
Labeling of Hazardous Waste:
-
Clearly label the waste container with the words "Hazardous Waste ".[3]
-
The label must include the full chemical name: "This compound " and specify all components of the waste, including solvents and their approximate concentrations.[3]
-
Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Storage of Waste:
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a certified hazardous waste vendor contracted by your institution.[3]
-
Retain a copy of the waste manifest provided by the disposal vendor for your laboratory's records.[3]
-
Data Presentation: Waste Classification
For clarity and quick reference, the following table summarizes the classification of waste materials associated with the use of this compound.
| Waste Material | Waste Category | Recommended Container | Disposal Pathway |
| Pure this compound Compound | Hazardous Chemical Waste | Labeled, sealed, chemically resistant container | EHS Pickup |
| Solutions of this compound | Hazardous Chemical Waste | Labeled, sealed, chemically resistant container | EHS Pickup |
| Contaminated Labware | Hazardous Chemical Waste | Labeled, sealed, chemically resistant container | EHS Pickup |
| Contaminated Gloves/PPE | Hazardous Chemical Waste | Labeled, sealed, chemically resistant container | EHS Pickup |
Experimental Protocols
While no specific experimental protocol exists for the chemical neutralization of this compound in a standard laboratory setting, the established protocol is its collection and disposal via a licensed hazardous waste contractor. The most common final disposal method for pharmaceutical waste of this nature is high-temperature incineration.[3]
Mandatory Visualization: Disposal Workflow
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
